6-amino-2-(trifluoromethyl)-4H-chromen-4-one
Description
Properties
IUPAC Name |
6-amino-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)9-4-7(15)6-3-5(14)1-2-8(6)16-9/h1-4H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYWQJHGWUXEJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)C=C(O2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354080 | |
| Record name | 6-amino-2-(trifluoromethyl)-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
383371-02-6 | |
| Record name | 6-amino-2-(trifluoromethyl)-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-amino-2-(trifluoromethyl)-4H-chromen-4-one: Synthesis, Properties, and Therapeutic Potential
This technical guide provides a comprehensive overview of the chemical and physical properties of 6-amino-2-(trifluoromethyl)-4H-chromen-4-one, a fluorinated chromenone derivative of significant interest to the scientific community. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and potential biological applications. The unique structural features of this molecule, combining the privileged chromenone scaffold with a reactive amino group and an electron-withdrawing trifluoromethyl moiety, make it a compelling candidate for further investigation in medicinal chemistry and materials science.
Introduction: The Significance of a Trifluoromethylated Chromenone
The chromen-4-one (chromone) skeleton is a ubiquitous motif in a vast array of natural products and pharmacologically active compounds.[1] These compounds have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][3][4] The versatility of the chromone nucleus allows for substitutions at various positions, which critically influences the resulting pharmacological profile.
The introduction of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in medicinal chemistry to enhance their biological and physicochemical properties. The unique combination of high electronegativity, metabolic stability, and lipophilicity of the -CF3 group can significantly improve a compound's membrane permeability, binding affinity to biological targets, and overall pharmacokinetic profile.[5]
This compound combines these key features: a chromone core, a synthetically versatile amino group at the 6-position, and a trifluoromethyl group at the 2-position. This strategic combination suggests a high potential for this molecule as a lead compound in drug discovery programs.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆F₃NO₂ | [6] |
| Molecular Weight | 229.16 g/mol | [6] |
| Appearance | (Not explicitly stated, likely a solid) | - |
| Melting Point | (Not explicitly available for this specific compound) | - |
| Solubility | (Not explicitly available, likely soluble in organic solvents like DMSO, DMF, and alcohols) | - |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, typically involving the construction of the chromenone ring followed by the introduction or modification of the amino group. A common approach involves the synthesis of a nitro-substituted precursor, which is subsequently reduced to the desired amine.
A plausible synthetic route is outlined below. This is a representative protocol based on established methods for chromone synthesis.[6]
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocol: A Representative Synthesis
Step 1: Synthesis of 6-nitro-2-(trifluoromethyl)-4H-chromen-4-one (Intermediate)
-
To a stirred solution of 4-nitrophenol (1.0 eq) in a suitable solvent (e.g., concentrated sulfuric acid or a high-boiling point solvent like diphenyl ether), add ethyl trifluoroacetoacetate (1.1 eq) dropwise at a controlled temperature (e.g., 0-10 °C).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature sufficient to drive the condensation reaction (typically 80-120 °C) for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water to remove any residual acid, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford 6-nitro-2-(trifluoromethyl)-4H-chromen-4-one.
Step 2: Synthesis of this compound (Final Product)
-
Suspend the 6-nitro-2-(trifluoromethyl)-4H-chromen-4-one (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (e.g., 5-10 eq) and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux and stir vigorously for several hours.
-
Monitor the disappearance of the starting material by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron residues.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the aqueous residue with a base (e.g., sodium bicarbonate solution) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Further purification can be achieved by column chromatography on silica gel or recrystallization to yield pure this compound.
Spectroscopic Characterization
Thorough spectroscopic analysis is crucial for the unambiguous identification and characterization of the synthesized compound. The following data is based on published literature.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | (DMSO-d₆) | ||
| ~7.5 | d | H-5 | |
| ~7.2 | dd | H-7 | |
| ~7.0 | d | H-8 | |
| ~6.5 | s | H-3 | |
| ~5.5 | br s | -NH₂ | |
| ¹³C NMR | (DMSO-d₆) | ||
| ~175 | s | C-4 (C=O) | |
| ~155 | q | C-2 (¹JCF = ~270 Hz) | |
| ~150 | s | C-8a | |
| ~145 | s | C-6 | |
| ~125 | s | C-5 | |
| ~122 | s | C-7 | |
| ~120 | q | CF₃ (¹JCF = ~275 Hz) | |
| ~118 | s | C-4a | |
| ~110 | s | C-3 | |
| ~105 | s | C-8 | |
| ¹⁹F NMR | (DMSO-d₆) | ||
| ~ -68 | s | -CF₃ |
Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Medium, Broad | N-H stretching (amino group) |
| ~1640 | Strong | C=O stretching (γ-pyrone) |
| ~1620 | Strong | C=C stretching (aromatic and pyrone ring) |
| ~1200-1100 | Strong | C-F stretching (trifluoromethyl group) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Electrospray Ionization (ESI-MS): Expected [M+H]⁺ at m/z 230.04.
Chemical Reactivity
The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups.
-
Amino Group: The primary amino group at the 6-position is nucleophilic and can undergo a variety of reactions, such as acylation, alkylation, diazotization, and condensation with carbonyl compounds. This provides a handle for further structural modifications to generate a library of derivatives for structure-activity relationship (SAR) studies.
-
Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl group at the 2-position influences the electron density of the pyrone ring, potentially affecting its reactivity towards nucleophiles and electrophiles.
-
Chromenone Core: The α,β-unsaturated ketone system in the pyrone ring can be susceptible to Michael addition reactions under certain conditions.
Potential Biological Activities and Therapeutic Applications
While specific biological data for this compound is not extensively reported in the readily available literature, the known activities of related chromenone derivatives provide a strong basis for predicting its therapeutic potential.
Anticancer Activity
Chromenone derivatives have been widely investigated as potential anticancer agents.[4][7] They have been shown to induce apoptosis, inhibit cell proliferation, and overcome drug resistance through various mechanisms, including the inhibition of topoisomerases and kinases.[7] The presence of the trifluoromethyl group may enhance the anticancer activity of the chromenone scaffold.
Caption: Potential anticancer mechanisms of action for chromenone derivatives.
Enzyme Inhibition
Derivatives of 4H-chromen-4-one have been identified as inhibitors of various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in the management of Alzheimer's disease.[2] The structural features of this compound make it a candidate for screening against a range of enzymes implicated in disease.
Anti-inflammatory and Antioxidant Activities
Many chromone derivatives exhibit significant anti-inflammatory and antioxidant properties.[2] The amino group at the 6-position could contribute to the antioxidant activity through radical scavenging mechanisms.
Experimental Protocols for Biological Evaluation
MTT Assay for Cytotoxicity:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically from 0.1 to 100 µM) for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.
Conclusion and Future Directions
This compound is a synthetically accessible and structurally intriguing molecule with high potential for applications in drug discovery and materials science. Its well-defined chemical properties and the established biological activities of the chromenone scaffold, augmented by the presence of the trifluoromethyl group, make it a prime candidate for further investigation.
Future research should focus on:
-
Expanding the derivative library: The reactivity of the amino group provides a straightforward avenue for generating a diverse set of analogs to establish robust structure-activity relationships.
-
Comprehensive biological screening: Evaluating the compound and its derivatives against a wide range of biological targets, including various cancer cell lines, enzymes, and microbial strains, is warranted.
-
Mechanistic studies: Elucidating the specific molecular mechanisms underlying any observed biological activity will be crucial for its development as a therapeutic agent.
This technical guide serves as a foundational resource for researchers embarking on the exploration of this promising fluorinated chromenone. The provided information on its synthesis, characterization, and potential applications is intended to facilitate and inspire further scientific inquiry into this valuable chemical entity.
References
- Avendaño Jiménez, L. P., Echeverría, G. A., Piro, O. E., Ulic, S. E., & Jios, J. L. (2019). Vibrational, Electronic, and Structural Properties of 6-Nitro- and 6-Amino-2-Trifluoromethylchromone: An Experimental and Theoretical Study. The Journal of Physical Chemistry A, 123(5), 1033–1045.
- Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease management; in vitro and in silico study. BMC Chemistry, 18(1), 1-15.
- Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules, 25(21), 5038.
- The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. Molecules, 24(1), 134.
- Preparation of 6H-Benzo[c]chromen-6-one. Organic Syntheses, 95, 134-147.
- Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. International Journal of Molecular Sciences, 27(3), 1008.
- Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors. RSC Medicinal Chemistry, 12(6), 1000-1004.
- Derivatives of 4H-chromenes have attracted attention because of containing a pharmacophore group that is found in many molecules with pharmacological effects, including anticancer, antifungal, antibacterial, antioxidant, and antiprotozoal agents. Molecules, 25(21), 5038.
- 2-Amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(7), o1934-o1935.
- Synthesis and Characterization Of “6-[2-Hydroxy- 3(Substituted Amino)Propoxy]-2-Phenyl-4H-Chromen-4. AIP Conference Proceedings, 1832(1), 020215.
- Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors. RSC Medicinal Chemistry.
- The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. Molecules, 24(1), 134.
- Cytotoxicity and Apoptosis Inducing Activities of 2-Amino-4H-chromene-3-carbonitrile Derivatives Loaded on Gold Nanoparticles Against Human Breast Cancer Cell Line T47D. International Journal of Nanomedicine, 12, 547–558.
- Synthesis and biological evaluation of new 2-amino-6-(trifluoromethoxy)benzoxazole derivatives, analogues of riluzole. European Journal of Medicinal Chemistry, 46(9), 4063-4071.
- Reaction of chromenone with aminoheterocycles.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Molecules, 25(16), 3581.
- Analytical Methods Used for Identification and Determination of Synthetic Cathinones and Their Metabolites. Critical Reviews in Analytical Chemistry, 48(1), 1-17.
- Cytotoxic activity of selected trifluoromethyl ketones against oral tumor cells. Anticancer Research, 28(5A), 2743-2748.
- Protecting Groups for Amines: Carbam
- 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(14), 4056-4064.
- Fluorine NMR. Encyclopedia of Magnetic Resonance.
- Reactions of Amino Acids. Chemistry LibreTexts.
- 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Molbank, 2018(4), M1015.
- NMR spectral analysis of strongly second-order 6-, 8-, 9. Magnetic Resonance in Chemistry, 57(10), 753-763.
- Trifluoromethyl
- Structures of some 2-amino-4H-chromenes with diverse biological and...
- Structure and reactivity of 2-amino-3-carbamoylchromone. Russian Chemical Bulletin, 58(6), 1253-1258.
- 4-Methylcoumarins with cytotoxic activity against T24 and RT4 human bladder cancer cell lines. MedChemComm, 8(11), 2069-2076.
- Synthesis and Characterization of New Counterion-Substituted Triacylgermenolates and Investigation of Selected Metal–Metal Exchange Reactions. Organometallics, 41(10), 1184-1193.
- New and Evolving Techniques for the Characterization of Peptide Therapeutics. Journal of Pharmaceutical Sciences, 105(9), 2662-2675.
- Identification of inhibitors of UDP-galactopyranose mutase via combinatorial in situ screening. Organic & Biomolecular Chemistry, 13(18), 5151-5155.
- Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. Molecules, 24(22), 4124.
- Synthesis and Physicochemical Characterization of 5-Trifluoromethyl-Substituted Satur
- Amino Protecting Groups Stability. Organic Chemistry Portal.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(7), 3009.
- NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. Magnetic Resonance in Chemistry, 57(10), 753-763.
- Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry, 20(17), 3957-3961.
Sources
- 1. Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer’s disease management; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orgsyn.org [orgsyn.org]
- 3. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of 2-trifluoromethyl chromenes via double carbonyl–ene reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
preliminary biological screening of 6-amino-2-(trifluoromethyl)-4H-chromen-4-one
An In-Depth Technical Guide to the Preliminary Biological Screening of 6-amino-2-(trifluoromethyl)-4H-chromen-4-one
The chromen-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast spectrum of biological activities. The introduction of a trifluoromethyl group at the 2-position is known to enhance metabolic stability and cell permeability, while the amino group at the 6-position offers a site for potential hydrogen bonding and further derivatization. Consequently, this compound stands as a promising candidate for drug discovery. This guide provides a comprehensive framework for conducting a preliminary biological screening of this molecule, rooted in established methodologies and a rationale derived from the known activities of analogous compounds. Our approach is designed to be systematic, beginning with broad cytotoxicity assessments and progressing to more specific and mechanistically informative assays.
Foundational Cytotoxicity Assessment: The Gateway to Biological Relevance
Before exploring specific therapeutic activities, it is paramount to establish the general cytotoxic profile of this compound. This initial screen provides a therapeutic window and informs the concentration ranges for subsequent, more targeted assays. A widely accepted and robust method for this is the MTT assay, which measures cell viability.[1][2][3][4]
Experimental Protocol: MTT Assay for General Cytotoxicity
This protocol outlines the assessment of cytotoxicity against a panel of human cancer cell lines, such as a lung adenocarcinoma cell line (A549) and a human hepatoma cell line (Bel7402), to gain initial insights into potential anticancer activity.[1]
Materials:
-
This compound (solubilized in DMSO)
-
Human cancer cell lines (e.g., A549, MCF-7, Bel7402) and a normal cell line (e.g., BJ1)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Rationale and Interpretation
A low IC50 value against cancer cell lines and a high IC50 value against normal cell lines would suggest selective anticancer potential, warranting further investigation into the mechanism of cell death (apoptosis vs. necrosis).
Antimicrobial Screening: A Broad-Spectrum Investigation
The chromenone scaffold is present in many compounds exhibiting antimicrobial properties.[5][6][7] Therefore, a preliminary screen against a panel of pathogenic bacteria and fungi is a logical next step. The agar well diffusion method provides a straightforward initial assessment of antimicrobial activity.[6][8]
Experimental Protocol: Agar Well Diffusion Assay
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Agar (for bacteria) and Sabouraud Dextrose Agar (for fungi)
-
Sterile petri dishes
-
Sterile cork borer
-
This compound (solubilized in DMSO)
-
Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (DMSO)
Procedure:
-
Media Preparation: Prepare and sterilize the agar media and pour them into sterile petri dishes.
-
Inoculation: Spread a standardized inoculum of the microbial culture onto the surface of the agar plates.
-
Well Creation: Create wells in the agar using a sterile cork borer.
-
Compound Addition: Add a defined concentration of the test compound solution to the wells. Also, add the positive and negative controls to separate wells.
-
Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.
Causality and Next Steps
The presence and size of the inhibition zone indicate the antimicrobial activity. A larger zone of inhibition suggests greater potency. Positive results should be followed up with the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) to quantify the compound's efficacy. The inclusion of the trifluoromethyl group can enhance the lipophilicity of the molecule, potentially aiding its passage through microbial cell membranes.[9]
Antioxidant Capacity Evaluation: Probing Radical Scavenging
Many chromone derivatives are known to possess antioxidant properties, which can be beneficial in combating oxidative stress-related diseases.[10][11][12][13] The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and reliable method for evaluating antioxidant potential.[6][13][14]
Experimental Protocol: DPPH Radical Scavenging Assay
Materials:
-
DPPH solution (in methanol)
-
This compound (in methanol)
-
Ascorbic acid (positive control)
-
Methanol
-
96-well plate
-
Spectrophotometer
Procedure:
-
Reaction Mixture: In a 96-well plate, add different concentrations of the test compound to a solution of DPPH in methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: Calculate the percentage of radical scavenging activity. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined.
Underlying Mechanism
The antioxidant activity of chromones is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.[14] The amino group on the chromenone ring can enhance this activity.
Enzyme Inhibition Assays: Targeting Specific Pathological Pathways
Chromenone derivatives have been identified as inhibitors of various enzymes implicated in disease.[15][16][17][18] A preliminary screen against a selection of relevant enzymes can uncover more specific mechanisms of action.
Xanthine Oxidase Inhibition: Gout and Hyperuricemia
Xanthine oxidase (XO) is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for gout. Chromene derivatives have shown potential as XO inhibitors.[19]
Materials:
-
Xanthine oxidase enzyme
-
Xanthine (substrate)
-
Phosphate buffer
-
This compound
-
Allopurinol (positive control)
-
Spectrophotometer
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing phosphate buffer, xanthine, and different concentrations of the test compound.
-
Enzyme Addition: Initiate the reaction by adding xanthine oxidase.
-
Uric Acid Formation Monitoring: Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time.[19]
-
Inhibition Calculation: Calculate the percentage of inhibition of XO activity. Determine the IC50 value.
Cholinesterase Inhibition: Alzheimer's Disease
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic approach for Alzheimer's disease. Chromenones have been investigated as cholinesterase inhibitors.[15][16]
Materials:
-
AChE or BChE enzyme
-
Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer
-
This compound
-
Donepezil or Galantamine (positive control)
-
Spectrophotometer
Procedure:
-
Pre-incubation: Pre-incubate the enzyme with different concentrations of the test compound in phosphate buffer.
-
Reaction Initiation: Add the substrate (ATCI or BTCI) and DTNB to start the reaction.
-
Thiocholine Detection: The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored anion.
-
Absorbance Measurement: Monitor the increase in absorbance at 412 nm.
-
Inhibition Calculation: Calculate the percentage of inhibition and determine the IC50 value.
Data Presentation and Visualization
For clarity and comparative analysis, all quantitative data should be summarized in tables.
Table 1: Summary of Preliminary Biological Screening Data for this compound
| Assay | Target/Cell Line | Result (e.g., IC50 in µM, Zone of Inhibition in mm) |
| Cytotoxicity (MTT) | A549 | |
| MCF-7 | ||
| Bel7402 | ||
| BJ1 | ||
| Antibacterial | S. aureus | |
| E. coli | ||
| Antifungal | C. albicans | |
| A. niger | ||
| Antioxidant (DPPH) | - | |
| Enzyme Inhibition | Xanthine Oxidase | |
| AChE | ||
| BChE |
Experimental Workflows
Visualizing the experimental workflows can aid in understanding and implementation.
Caption: Workflow for the MTT cytotoxicity assay.
Caption: Workflow for the agar well diffusion antimicrobial assay.
Caption: Workflow for the DPPH antioxidant assay.
Conclusion and Future Directions
This guide provides a foundational, multi-pronged approach to the preliminary biological screening of this compound. The proposed assays are robust, well-documented, and cover a range of therapeutically relevant areas where chromenone derivatives have previously shown promise. Positive results, or "hits," from this initial screen will necessitate further, more in-depth studies, including mechanism of action studies, in vivo efficacy testing, and structure-activity relationship (SAR) analysis to optimize the lead compound. This systematic approach ensures a thorough and efficient evaluation of the therapeutic potential of this novel chemical entity.
References
-
MDPI. (n.d.). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Retrieved from [Link]
-
PubMed. (2020). Preparation and Antitumor Effects of 4-amino-1,2,4-triazole Schiff Base Derivative. Retrieved from [Link]
-
Frontiers. (2025). Chromene flavanones from Dalea boliviana as xanthine oxidase inhibitors: in vitro biological evaluation and molecular docking studies. Retrieved from [Link]
-
PubMed Central. (2024). Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides as potential antioxidant, and anticancer agents. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one. Retrieved from [Link]
-
ResearchGate. (2025). Antioxidant activity of 2H-chromen-2-one derivatives. Retrieved from [Link]
-
PubMed Central. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from [Link]
-
ACS Omega. (n.d.). Chromenones as Multineurotargeting Inhibitors of Human Enzymes. Retrieved from [Link]
-
MDPI. (n.d.). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. Retrieved from [Link]
-
Frontiers. (n.d.). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Retrieved from [Link]
-
MDPI. (2024). In Vitro Antimicrobial and Antioxidant Evaluation of Ultrasonically Synthesized 2-Amino-3-Cyano-4H- Chromene Derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. Retrieved from [Link]
-
PubMed Central. (n.d.). Chromenones as Multineurotargeting Inhibitors of Human Enzymes. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2023). Synthesis and Antioxidant Activity of some novel 4H- Chromene Derivatives Catalysed by Biogenic Tin Oxide Nanoparticles. Retrieved from [Link]
-
PubMed Central. (2025). Study on the Molecular Dynamics of 2‑(4-Fluorophenyl)-6-methyl-4-(3- (trifluoromethyl)phenyl)-1,2-dihydrodipyrazolo[3,4-b:3′,4′‑d]pyridin-3(6H)‑one for Cancer Immunotherapy Using a DFT Model. Retrieved from [Link]
-
Springer Link. (n.d.). New trifluoromethylated sesquiterpenoids: synthesis, rearrangement, and biological activity. Retrieved from [Link]
-
ResearchGate. (2025). Studies of Antimicrobial Activity of two Synthetic 2, 4, 6`-trioxygenated Flavones. Retrieved from [Link]
-
RSC Publishing. (n.d.). 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections. Retrieved from [Link]
-
PubMed Central. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Retrieved from [Link]
-
ResearchGate. (2019). Chromenones as Multineurotargeting Inhibitors of Human Enzymes. Retrieved from [Link]
-
ACS Publications. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Retrieved from [Link]
-
JOCPR. (n.d.). Synthesis, characterization and biological activity of new spirochromanones. Retrieved from [Link]
-
RSC Publishing. (n.d.). Utility of 6-aza-2-thiothymine in the synthesis of novel [1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one derivatives: synthesis, structure elucidation, molecular docking and in vitro anti-lung cancer activity. Retrieved from [Link]
-
PubMed Central. (2024). Synthesis and biological assessment of novel 4H-chromene-3-carbonitrile derivatives as tyrosinase inhibitors. Retrieved from [Link]
Sources
- 1. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 3. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Utility of 6-aza-2-thiothymine in the synthesis of novel [1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one derivatives: synthesis, structure elucidation, molecular docking and in vitro anti-lung cancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and biological activity of some derivatives of thiochroman-4-one and tetrahydrothiapyran-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nanobioletters.com [nanobioletters.com]
- 7. jocpr.com [jocpr.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides as potential antioxidant, and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antioxidant Properties and Oxidative Transformation of Different Chromone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Chromenones as Multineurotargeting Inhibitors of Human Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Frontiers | Chromene flavanones from Dalea boliviana as xanthine oxidase inhibitors: in vitro biological evaluation and molecular docking studies [frontiersin.org]
A Senior Application Scientist's Guide to the Strategic Introduction of an Amino Group at the C6 Position of the Chromone Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Chromone Scaffold and the Significance of C6-Amination
The chromone (4H-1-benzopyran-4-one) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1] Its rigid, bicyclic structure provides a versatile template for the design of therapeutic agents targeting a range of diseases, including cancer, inflammation, microbial infections, and neurodegenerative disorders.[2][3] The strategic functionalization of the chromone ring is a key aspect of drug discovery programs, allowing for the fine-tuning of a compound's pharmacological profile.
Among the various positions on the chromone scaffold, the C6 position of the benzo-fused ring is of particular interest for chemical modification. The introduction of an amino group at this position to form 6-aminochromone derivatives can significantly influence the molecule's polarity, basicity, and hydrogen bonding capacity. These changes can, in turn, modulate its interaction with biological targets, improve pharmacokinetic properties, and serve as a versatile handle for further chemical elaboration. This guide provides an in-depth technical overview of the primary synthetic strategies for introducing an amino group at the C6 position of the chromone scaffold, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols.
Strategic Approaches to C6-Aminochromone Synthesis
The introduction of an amino group at the C6 position of the chromone scaffold is typically achieved through two primary indirect strategies:
-
Reduction of a 6-Nitrochromone Intermediate: This classic and reliable two-step approach involves the initial nitration of the chromone scaffold to introduce a nitro group at the C6 position, followed by the reduction of the nitro group to the desired amine.
-
Nucleophilic Aromatic Substitution (SNAr) on a 6-Halochromone Precursor: This strategy involves the initial halogenation of the chromone ring at the C6 position to create a suitable leaving group, which is subsequently displaced by an amine nucleophile.
The choice between these two strategies depends on several factors, including the availability of starting materials, the desired scale of the reaction, and the presence of other functional groups on the chromone scaffold.
Strategy 1: Reduction of a 6-Nitrochromone Intermediate
This is arguably the most common and well-established method for the synthesis of 6-aminochromones. The strategy relies on the electrophilic nitration of the electron-rich benzene ring of the chromone scaffold, followed by a straightforward reduction of the resulting nitro group.
Mechanism and Rationale
The nitration of chromone is an electrophilic aromatic substitution reaction. The electron-donating character of the pyranone ring oxygen directs electrophiles to the ortho and para positions of the benzene ring. While a mixture of isomers is possible, the C6 position is often favored. The subsequent reduction of the nitro group can be achieved using a variety of reducing agents, with the choice often dictated by functional group tolerance and desired reaction conditions.
Experimental Workflow
Caption: Workflow for the synthesis of 6-aminochromone via the 6-nitrochromone intermediate.
Detailed Experimental Protocols
Step 1: Synthesis of 6-Nitrochromone
-
Rationale: The use of a mixture of concentrated nitric acid and sulfuric acid is a standard and effective method for the nitration of aromatic rings. Sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in this reaction.
-
Protocol:
-
To a stirred solution of chromone (1.0 eq) in concentrated sulfuric acid (5-10 volumes) at 0 °C, add a solution of concentrated nitric acid (1.1 eq) in concentrated sulfuric acid (2 volumes) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to afford 6-nitrochromone.
-
The product can be further purified by recrystallization from a suitable solvent such as ethanol.
-
Step 2: Reduction of 6-Nitrochromone to 6-Aminochromone
Two common and effective methods for the reduction of the nitro group are presented below.
Method A: Reduction with Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Rationale: Stannous chloride is a classic and reliable reagent for the reduction of aromatic nitro compounds to anilines. The reaction proceeds via a series of single-electron transfers from Sn(II) to the nitro group. This method is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the molecule.[4][5]
-
Protocol:
-
Suspend 6-nitrochromone (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate (10-20 volumes).
-
Add a solution of tin(II) chloride dihydrate (3-5 eq) in concentrated hydrochloric acid (5-10 volumes) to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic.
-
The resulting tin salts will precipitate. The mixture can be filtered through a pad of celite to remove the inorganic salts.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-aminochromone.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Method B: Catalytic Hydrogenation
-
Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.[6] A heterogeneous catalyst, typically palladium on carbon (Pd/C), is used in the presence of a hydrogen source. This method avoids the use of stoichiometric amounts of metal reagents, simplifying the workup procedure.[7]
-
Protocol:
-
Dissolve 6-nitrochromone (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add a catalytic amount of 10% palladium on carbon (5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (typically 1-3 atm, using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain 6-aminochromone.
-
The product can be further purified by recrystallization if necessary.
-
| Parameter | Method A (SnCl₂·2H₂O) | Method B (Catalytic Hydrogenation) |
| Reagents | Tin(II) chloride dihydrate, HCl | H₂, Pd/C |
| Yield | Generally good to excellent | Typically high to quantitative |
| Conditions | Reflux | Room temperature, atmospheric pressure |
| Workup | Neutralization, filtration, extraction | Filtration |
| Advantages | Tolerates many functional groups | Cleaner reaction, easier workup |
| Disadvantages | Stoichiometric metal waste | Catalyst can be pyrophoric, may reduce other functional groups |
Strategy 2: Nucleophilic Aromatic Substitution (SNAr) on a 6-Halochromone Precursor
This strategy offers an alternative route to 6-aminochromones, particularly when direct nitration is problematic or when a variety of amino groups need to be introduced. The key is the initial synthesis of a 6-halochromone, which then undergoes nucleophilic aromatic substitution.
Mechanism and Rationale
For a nucleophilic aromatic substitution to occur, two main conditions must be met: the aromatic ring must be activated by electron-withdrawing groups, and there must be a good leaving group (typically a halogen).[8] In the chromone scaffold, the carbonyl group at C4 acts as an electron-withdrawing group, activating the benzene ring towards nucleophilic attack. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.
Experimental Workflow
Caption: Workflow for the synthesis of 6-aminochromone via a 6-halochromone intermediate.
Detailed Experimental Protocols
Step 1: Synthesis of 6-Bromochromone
-
Rationale: Direct bromination of chromone can be achieved using various brominating agents. Dibromoisocyanuric acid (DBI) in concentrated sulfuric acid is an effective and regioselective method for the monobromination of chromone at the C6 position.[9]
-
Protocol:
-
Dissolve chromone (1.0 eq) in concentrated sulfuric acid at room temperature.
-
Add dibromoisocyanuric acid (0.5 eq) portion-wise over 30 minutes, maintaining the temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Carefully pour the mixture onto crushed ice.
-
Collect the precipitate by vacuum filtration, wash with water until neutral, and dry to afford 6-bromochromone.
-
The product can be purified by recrystallization from a suitable solvent like ethanol.
-
Step 2: Amination of 6-Bromochromone
Method A: Nucleophilic Aromatic Substitution (SNAr)
-
Rationale: This method relies on the direct displacement of the bromide by an amine nucleophile. The reaction often requires elevated temperatures and may be facilitated by a base to neutralize the HBr formed.
-
Protocol (General):
-
In a sealed tube, combine 6-bromochromone (1.0 eq), the desired amine (e.g., a solution of ammonia in a suitable solvent, or a primary/secondary amine, 2-5 eq), and a base such as potassium carbonate (2 eq) in a polar aprotic solvent like DMSO or DMF.
-
Heat the reaction mixture at 100-150 °C for several hours to days, monitoring the reaction by TLC.
-
Cool the reaction to room temperature, pour into water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Method B: Palladium-Catalyzed Buchwald-Hartwig Amination
-
Rationale: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[10][11] This method often proceeds under milder conditions and with a broader substrate scope than traditional SNAr reactions.[8][12]
-
Protocol (General):
-
To an oven-dried reaction vessel, add 6-bromochromone (1.0 eq), the amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XantPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 1.5-2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture at 80-110 °C until the starting material is consumed, as monitored by TLC.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the 6-aminochromone derivative.
-
| Parameter | Method A (SNAr) | Method B (Buchwald-Hartwig) |
| Reagents | Amine, Base | Amine, Pd catalyst, Ligand, Base |
| Yield | Variable, often moderate | Generally good to excellent |
| Conditions | High temperature, sealed tube | Milder temperatures, inert atmosphere |
| Substrate Scope | More limited | Broad, tolerates many functional groups |
| Advantages | Simpler reagents | Higher yields, milder conditions |
| Disadvantages | Harsh conditions, limited scope | Costly and air-sensitive reagents |
Comparative Analysis of Synthetic Routes
| Feature | Reduction of 6-Nitrochromone | SNAr/Buchwald-Hartwig on 6-Halochromone |
| Overall Yield | Generally high and reliable. | Can be high, especially with Buchwald-Hartwig, but SNAr yields can be variable. |
| Reagent Cost & Availability | Reagents for nitration and reduction are generally inexpensive and readily available. | Palladium catalysts and specialized phosphine ligands for Buchwald-Hartwig amination can be expensive. |
| Safety Considerations | Nitration with nitric/sulfuric acid is highly exothermic and requires careful temperature control. Catalytic hydrogenation with H₂ gas and Pd/C can be hazardous if not handled properly. | Buchwald-Hartwig reactions require the use of air-sensitive reagents and inert atmosphere techniques. High-temperature SNAr reactions in sealed tubes require caution. |
| Substrate Scope & Functional Group Tolerance | The strong acidic conditions of nitration and the reducing conditions can be incompatible with sensitive functional groups. | Buchwald-Hartwig amination is known for its excellent functional group tolerance. SNAr is more limited. |
| Versatility for Derivatization | Primarily yields the parent 6-aminochromone, which can then be further functionalized. | Allows for the direct introduction of a wide variety of primary and secondary amines, providing rapid access to a library of derivatives. |
Expert Insight: For the straightforward synthesis of the parent 6-aminochromone on a large scale, the reduction of 6-nitrochromone is often the more practical and cost-effective choice. However, for the synthesis of a diverse library of C6-aminated chromone derivatives, especially with complex amines, the Buchwald-Hartwig amination of 6-bromochromone is the superior strategy due to its broader scope and milder conditions.
Characterization and Verification
The successful synthesis of 6-aminochromone and its precursors must be confirmed through rigorous analytical techniques.
Spectroscopic Data
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure. The introduction of the amino group at C6 will cause characteristic shifts in the signals of the aromatic protons and carbons compared to the starting chromone.[13][14]
-
Infrared (IR) Spectroscopy: The IR spectrum of 6-aminochromone will show characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹, which are absent in the precursors.[15]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compounds.[16]
Table: Representative Spectroscopic Data for a 6-Aminochromone Derivative (6-Amino-2-trifluoromethylchromone)
| Technique | Observed Data |
| ¹H NMR | Signals corresponding to aromatic protons and the NH₂ group. |
| ¹³C NMR | Resonances for all carbon atoms, with the C6 carbon signal shifted due to the amino substituent. |
| IR (cm⁻¹) | N-H stretching bands, C=O stretching of the chromone. |
| MS (m/z) | Molecular ion peak corresponding to the calculated mass. |
(Note: Specific chemical shifts and peak positions will vary depending on the exact structure and the solvent used for analysis.)
Conclusion
The introduction of an amino group at the C6 position of the chromone scaffold is a valuable transformation in medicinal chemistry, opening avenues for the synthesis of novel bioactive compounds. The two primary strategies, reduction of a 6-nitrochromone intermediate and nucleophilic aromatic substitution on a 6-halochromone, each offer distinct advantages and disadvantages. A thorough understanding of the underlying mechanisms, reaction conditions, and practical considerations detailed in this guide will enable researchers to make informed decisions and successfully synthesize 6-aminochromone derivatives for their drug discovery programs. The choice of synthetic route should be guided by the specific goals of the project, taking into account factors such as scale, cost, and the need for chemical diversity.
References
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 25, 2026, from [Link]
-
Buchwald-Hartwig amination. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]
- Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds. (n.d.). Google Patents.
-
Chromone. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]
- Ellis, G. P., & Thomas, I. L. (1974). Benzopyrones. Part X. Bromination of chromones and coumarins with dibromoisocyanuric acid. Nitrations of chromones. Journal of the Chemical Society, Perkin Transactions 1, 2570-2573.
- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). Indonesian Journal of Science and Technology.
- Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv
- Patil, S. A., Patil, R., & Patil, S. A. (2022). Design, synthesis, and activity of 2-aminochromone core N,N-bis-1,2,3-triazole derivatives using click chemistry. Medicinal Chemistry Research, 31(11), 1879–1892.
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
- S. N. (n.d.). Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Synthesis and Antimicrobial Activity of Canthin-6-One Alkaloids. (2025). MDPI.
- Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investig
- Synthesis of 6-bromo-4-iodoquinoline. (2018).
- Synthesis of Amines I: Reductions of Nitriles, Amides, and Nitrobenzenes. (2023). YouTube.
- The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen Research Portal.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube.
- Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study. (2022). ACS Omega.
- Wilkinson's catalyst-hydrogenation-applications-structure-reactions-AdiChemistry. (2018). YouTube.
- 1H and 13C-NMR data of hydroxyflavone deriv
- An insight into high-resolution mass-spectrometry d
- Design and synthesis of chromone-nitrogen mustard derivatives and evaluation of anti-breast cancer activity. (2022). PubMed Central.
- Homogeneous Catalytic Hydrogenation, Part 2, Wilkinson's, Schrock-Osborn Catalysts, Dr Geeta Tewari. (2020). YouTube.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
- One-pot synthesis of benzo[c]chromene-6-ones via domino Suzuki-Miyaura cross-coupling followed by oxidative lactonization c
- Reduction of aromatic nitro compounds using Sn and HCl gives:. (2025). askIITians.
- Reduction of aromatic nitro compounds with SnCl2. (2021). Reddit.
- Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Arom
- Stannous Chloride Reduction of Nitroalkenes in Amines. Synthesis and Cycloaddition of α-Dialkylaminoaldoxime. (2025).
- Structural Elucidation of Agrochemicals and Related Derivatives Using Infrared Ion Spectroscopy. (2022). Radboud Repository.
- Synthesis and Transformation of Halochromones. (2015).
- Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. (2010).
- Synthesis of Chromones and Flavones. (n.d.). Organic Chemistry Portal.
Sources
- 1. rsc.org [rsc.org]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 5. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 6. US3270057A - Catalytic hydrogenation of nitro aromatic compounds to produce the corresponding amino compounds - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. research.rug.nl [research.rug.nl]
- 13. mdpi.com [mdpi.com]
- 14. 1H and 13C-NMR data of hydroxyflavone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 16. An insight into high-resolution mass-spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
theoretical studies of 2-(trifluoromethyl)-4H-chromen-4-one derivatives
An In-depth Technical Guide to the Theoretical Investigation of 2-(Trifluoromethyl)-4H-chromen-4-one Derivatives for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
Foreword: The Trifluoromethyl Group - A Game-Changer in Chromone Chemistry
The introduction of a trifluoromethyl (-CF3) group into the 2-position of the 4H-chromen-4-one scaffold dramatically alters its physicochemical and biological properties. This "super-substituent" imparts enhanced metabolic stability, increased lipophilicity, and unique electronic characteristics that have positioned these derivatives as compelling candidates in medicinal chemistry and materials science. Understanding the nuanced effects of the -CF3 group at a sub-atomic level is paramount for the rational design of novel therapeutic agents and functional materials. This guide provides a comprehensive framework for the theoretical and computational investigation of 2-(trifluoromethyl)-4H-chromen-4-one derivatives, moving beyond mere data reporting to elucidate the underlying principles that govern their behavior.
Part 1: Foundational Principles of Theoretical Analysis
The predictive power of theoretical chemistry offers an invaluable in silico laboratory for probing the intricacies of molecular structure and reactivity. For 2-(trifluoromethyl)-4H-chromen-4-one derivatives, computational methods allow us to dissect the electronic and steric influences of the -CF3 group, predict spectroscopic signatures, and model interactions with biological targets.
The "Why": Selecting the Right Computational Tools
The choice of theoretical methodology is dictated by the specific scientific question at hand. For this class of compounds, a multi-faceted approach is most effective:
-
Density Functional Theory (DFT): This quantum mechanical method provides a robust and computationally efficient means to investigate the ground-state electronic structure of molecules. It is the workhorse for optimizing molecular geometries, calculating vibrational frequencies (IR spectra), and determining electronic properties such as frontier molecular orbital (HOMO-LUMO) energies. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is critical for obtaining accurate results and should be benchmarked against experimental data where possible.
-
Time-Dependent DFT (TD-DFT): To understand the photophysical properties, such as UV-Vis absorption spectra, TD-DFT is employed. This extension of DFT allows for the calculation of excited-state energies and oscillator strengths, providing insights into the electronic transitions that give rise to the observed spectral features.
-
Molecular Docking: In the context of drug development, molecular docking is an indispensable tool for predicting the binding mode and affinity of a ligand (the chromone derivative) within the active site of a biological target (e.g., an enzyme or receptor). This method utilizes scoring functions to rank different binding poses, guiding the selection of promising candidates for further experimental validation.
The Workflow: A Self-Validating System
A robust theoretical investigation follows a logical and iterative workflow, ensuring that the computational models are validated and refined at each stage.
Caption: A typical workflow for the theoretical study of chromone derivatives.
Part 2: Core Methodologies in Detail
Density Functional Theory (DFT) Calculations: A Step-by-Step Protocol
This protocol outlines the essential steps for performing a DFT-based analysis of a 2-(trifluoromethyl)-4H-chromen-4-one derivative.
Objective: To obtain the optimized molecular geometry, vibrational frequencies, and key electronic properties.
Software: Gaussian, ORCA, or other quantum chemistry software packages.
Protocol:
-
Input File Preparation:
-
Construct the 3D structure of the molecule using a molecular builder (e.g., GaussView, Avogadro).
-
Perform an initial geometry optimization using a computationally less expensive method (e.g., a molecular mechanics force field like UFF).
-
Create the input file specifying the DFT functional (e.g., B3LYP), basis set (e.g., 6-311++G(d,p)), and the type of calculation (e.g., Opt Freq for optimization and frequency calculation).
-
-
Geometry Optimization:
-
Submit the input file to the quantum chemistry software.
-
The software will iteratively adjust the positions of the atoms to find the lowest energy conformation (a local minimum on the potential energy surface).
-
Monitor the convergence criteria (forces and displacements) to ensure a true minimum has been reached.
-
-
Vibrational Frequency Calculation:
-
This is typically performed concurrently with the geometry optimization (Freq keyword).
-
The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.
-
The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to validate the computational model. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and basis set deficiencies.
-
-
Electronic Property Analysis:
-
From the output of the DFT calculation, extract key electronic properties:
-
Total Energy: A measure of the molecule's stability.
-
Frontier Molecular Orbitals (HOMO and LUMO): The highest occupied and lowest unoccupied molecular orbitals. Their energy gap (ΔE = E_LUMO - E_HOMO) is a crucial indicator of chemical reactivity and electronic transitions.
-
Mulliken and Natural Population Analysis (NPA) Charges: These provide insights into the charge distribution within the molecule, highlighting the electrophilic and nucleophilic centers.
-
Molecular Electrostatic Potential (MEP) Surface: This visualizes the charge distribution on the molecular surface, identifying regions susceptible to electrophilic or nucleophilic attack.
-
-
Molecular Docking: Simulating Bio-molecular Interactions
This protocol provides a generalized workflow for performing molecular docking studies.
Objective: To predict the binding mode and estimate the binding affinity of a 2-(trifluoromethyl)-4H-chromen-4-one derivative to a target protein.
Software: AutoDock Vina, Schrödinger Suite, or similar docking software.
Protocol:
-
Preparation of the Receptor:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning partial charges.
-
Define the binding site (the "grid box") based on the location of the co-crystallized ligand or through blind docking followed by analysis of promising binding pockets.
-
-
Preparation of the Ligand:
-
Use the DFT-optimized geometry of the 2-(trifluoromethyl)-4H-chromen-4-one derivative as the starting point.
-
Assign partial charges and define the rotatable bonds.
-
-
Docking Simulation:
-
Run the docking algorithm, which will systematically search for the optimal binding pose of the ligand within the receptor's active site.
-
The software will generate a series of binding poses ranked by their predicted binding affinity (e.g., in kcal/mol).
-
-
Analysis of Results:
-
Visualize the top-ranked binding poses and analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein residues.
-
The predicted binding affinity provides a semi-quantitative estimate of the ligand's potency.
-
Caption: The HOMO-LUMO energy gap and its relation to chemical reactivity.
Part 4: Bridging Theory and Experiment
The ultimate goal of theoretical studies is to provide insights that can be experimentally verified and to guide future experimental work.
-
Spectroscopic Correlation: Calculated IR and UV-Vis spectra should be compared with experimentally recorded spectra to validate the computational methodology. Discrepancies can often be explained by solvent effects or intermolecular interactions present in the experimental conditions but not fully accounted for in the gas-phase calculations.
-
Structure-Activity Relationship (SAR) Rationalization: Theoretical parameters, such as orbital energies and electrostatic potential, can be used to rationalize experimentally observed SARs. For instance, a correlation between the LUMO energy and the biological activity of a series of derivatives might suggest that the compound's ability to accept an electron is a key determinant of its efficacy.
-
Guiding Synthesis: Computational studies can be used to predict the properties of yet-to-be-synthesized derivatives, allowing for the prioritization of synthetic targets with the most promising profiles.
Conclusion
The theoretical investigation of 2-(trifluoromethyl)-4H-chromen-4-one derivatives is a powerful approach for elucidating their structure-property relationships and for guiding the design of new molecules with tailored functionalities. By combining robust computational methodologies with a clear understanding of the underlying chemical principles, researchers can significantly accelerate the discovery and development process. This guide has provided a comprehensive framework for conducting such studies, emphasizing the importance of a self-validating and iterative workflow that bridges the gap between theoretical prediction and experimental reality.
References
-
Gaussian 16, Revision C.01 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016. [Link]
-
ORCA - An ab initio, DFT and semiempirical electronic structure package , F. Neese, Wiley Interdisciplinary Reviews: Computational Molecular Science, 2012, 2, 73-78. [Link]
-
AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading , O. Trott and A. J. Olson, Journal of Computational Chemistry, 2010, 31, 455-461. [Link]
-
The Protein Data Bank , H. M. Berman et al., Nucleic Acids Research, 2000, 28, 235-242. [Link]
Methodological & Application
Application Notes and Protocols for the Derivatization of the 6-Amino Group on the Chromone Ring
Abstract
The chromone scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to the diverse and potent pharmacological activities of its derivatives.[1][2] The 6-amino group on the chromone ring serves as a versatile synthetic handle, enabling extensive structural modifications to explore structure-activity relationships (SAR) and develop novel therapeutic agents. This guide provides an in-depth exploration of key synthetic strategies for the derivatization of 6-aminochromone, complete with detailed, field-tested protocols and the underlying chemical principles. Methodologies covered include N-acylation, N-sulfonylation, N-alkylation, reductive amination, and Buchwald-Hartwig amination, offering researchers a robust toolkit for generating diverse compound libraries aimed at drug discovery.
Introduction: The Significance of the 6-Aminochromone Scaffold
Chromones (4H-chromen-4-ones) and their derivatives are a class of heterocyclic compounds that are widely distributed in nature and have been the subject of intensive research. Their benzo-γ-pyrone skeleton is a key feature in numerous compounds exhibiting anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1] The strategic functionalization of the chromone core is a primary objective in medicinal chemistry to modulate biological activity, selectivity, and pharmacokinetic properties.
The amino group at the 6-position is particularly valuable. It acts as a potent nucleophile and a hydrogen bond donor, making it an ideal point for chemical diversification. By modifying this group, researchers can systematically alter the steric, electronic, and lipophilic properties of the molecule, which is a fundamental practice in the iterative process of drug design and optimization.[3] This document serves as a practical guide for researchers, providing both the rationale and step-by-step instructions for the most effective derivatization techniques.
Prerequisite: Synthesis of the 6-Aminochromone Core
The common precursor for these derivatizations, 6-amino-4H-chromen-4-one, is typically synthesized from a more readily available chromone precursor via a two-step nitration-reduction sequence. Understanding this initial synthesis is critical for any subsequent derivatization campaign.[4]
Caption: Workflow for the synthesis of the 6-aminochromone scaffold.
Protocol 2.1: Synthesis of 6-Amino-2-methyl-4H-chromen-4-one
-
Nitration: To a stirred solution of 2-methyl-4H-chromen-4-one (1 eq.) in concentrated sulfuric acid at 0°C, add a mixture of concentrated sulfuric acid and nitric acid dropwise. Maintain the temperature below 10°C. After the addition, allow the mixture to stir at room temperature for 2-3 hours. Pour the reaction mixture onto crushed ice, and collect the precipitated 6-nitro-2-methyl-4H-chromen-4-one by filtration.
-
Reduction: Suspend the 6-nitro derivative (1 eq.) in ethanol or concentrated hydrochloric acid. Add stannous chloride (SnCl₂) dihydrate (3-4 eq.) portion-wise. Heat the mixture at reflux for 2-4 hours until the reaction is complete (monitored by TLC). Cool the mixture, neutralize with a saturated sodium bicarbonate solution, and extract the product with ethyl acetate. Purify the crude product by column chromatography to yield 6-amino-2-methyl-4H-chromen-4-one.[5]
Key Derivatization Strategies and Protocols
The nucleophilic nature of the 6-amino group allows for a variety of chemical transformations. The choice of method depends on the desired final structure, with each technique offering access to a different chemical space.
| Strategy | Functional Group Formed | Key Reagents | Primary Application |
| N-Acylation | Amide (-NHCOR) | Acyl chloride, Anhydride, Base | Introducing diverse side chains, peptidomimetics. |
| N-Sulfonylation | Sulfonamide (-NHSO₂R) | Sulfonyl chloride, Base | Modulating acidity, hydrogen bonding capabilities. |
| N-Alkylation | Secondary/Tertiary Amine | Alkyl halide, Base | Increasing basicity, altering lipophilicity. |
| Reductive Amination | Secondary/Tertiary Amine | Aldehyde/Ketone, Reducing Agent | Accessing a wide range of complex alkyl groups. |
| Buchwald-Hartwig Amination | N-Aryl Amine (-NHAr) | Aryl halide, Pd catalyst, Ligand | Creating biaryl amine structures for SAR studies. |
N-Acylation: Formation of Amides
N-acylation is one of the most fundamental and reliable methods for derivatizing primary amines.[6] The resulting amide bond is stable and plays a crucial role in the structure of many pharmaceuticals by acting as a hydrogen bond donor and acceptor. The reaction typically involves an acyl chloride or anhydride with a non-nucleophilic base to scavenge the acid byproduct.[7]
Caption: Step-wise process for the N-acylation of 6-aminochromone.
-
Materials:
-
6-Aminochromone derivative (1.0 eq.)
-
Acyl chloride or anhydride (1.1-1.2 eq.)
-
Triethylamine (TEA) or Pyridine (1.5-2.0 eq.)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
-
Procedure:
-
Dissolve the 6-aminochromone derivative in anhydrous DCM.
-
Add triethylamine and cool the solution to 0°C in an ice bath.
-
Slowly add the acylating agent (dissolved in a small amount of DCM) dropwise to the stirred solution.[7]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
N-Sulfonylation: Formation of Sulfonamides
Sulfonamides are a key functional group in medicinal chemistry, present in a wide array of antibacterial, diuretic, and hypoglycemic drugs. They are chemically stable and their N-H proton is more acidic than that of amides, allowing for distinct hydrogen bonding interactions. The synthesis is analogous to N-acylation, typically using a sulfonyl chloride and a base.[8]
-
Materials:
-
6-Aminochromone derivative (1.0 eq.)
-
Arylsulfonyl chloride (e.g., tosyl chloride, benzenesulfonyl chloride) (1.1 eq.)
-
Pyridine (as both base and solvent) or TEA in DCM
-
1M Hydrochloric acid
-
-
Procedure:
-
Dissolve the 6-aminochromone derivative in pyridine at room temperature.
-
Add the arylsulfonyl chloride portion-wise while stirring. An exotherm may be observed.
-
Stir the reaction at room temperature for 4-12 hours. Monitor completion by TLC.
-
Pour the reaction mixture into ice-cold 1M HCl. A precipitate of the sulfonamide product should form.
-
Collect the solid by vacuum filtration, washing thoroughly with water to remove pyridine hydrochloride.
-
Dry the solid product. If necessary, purify further by recrystallization from a suitable solvent like ethanol.
-
N-Alkylation: Direct Alkylation Approaches
Direct N-alkylation with alkyl halides is a straightforward method to introduce simple alkyl groups. However, this method can suffer from a lack of selectivity, often leading to over-alkylation (formation of tertiary amines and even quaternary ammonium salts).[9] Careful control of stoichiometry and reaction conditions is crucial to favor mono-alkylation.
-
Materials:
-
6-Aminochromone derivative (1.0 eq.)
-
Alkyl halide (e.g., iodomethane, benzyl bromide) (1.0-1.1 eq.)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
-
Procedure:
-
Combine the 6-aminochromone derivative and potassium carbonate in anhydrous DMF.
-
Add the alkyl halide dropwise at room temperature.
-
Heat the reaction mixture to 60-80°C and stir for 4-12 hours, monitoring by TLC.[10]
-
After cooling to room temperature, pour the reaction mixture into water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography, carefully separating mono- and di-alkylated products.
-
Reductive Amination: A Versatile C-N Bond Formation
Reductive amination is a superior method for N-alkylation as it avoids the issue of over-alkylation common in direct alkylation.[11] The reaction proceeds in two stages: the formation of an imine (or enamine) intermediate between the amine and a carbonyl compound (aldehyde or ketone), followed by its in-situ reduction to the corresponding amine.[12]
Caption: Mechanism of reductive amination.
-
Materials:
-
6-Aminochromone derivative (1.0 eq.)
-
Aldehyde or Ketone (1.2 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic amount, optional)
-
-
Procedure:
-
Dissolve the 6-aminochromone derivative and the carbonyl compound in anhydrous DCM.
-
Add a catalytic amount of acetic acid (e.g., 1-2 drops) to facilitate imine formation. Stir for 30-60 minutes at room temperature.
-
Add sodium triacetoxyborohydride portion-wise. The reaction is often mildly exothermic.
-
Stir at room temperature for 6-24 hours until the starting amine is consumed (monitored by TLC).
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
-
Buchwald-Hartwig Amination: Synthesis of N-Aryl Derivatives
The formation of a C(aryl)-N bond is a challenging but crucial transformation for creating compounds with extended aromatic systems. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that efficiently couples aryl halides with amines under relatively mild conditions.[13] This method has been successfully applied to flavone (a chromone subclass) systems.[14][15]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
-
Materials:
-
6-Bromochromone derivative (starting material for this reaction) (1.0 eq.)
-
Amine to be coupled (1.2 eq.)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-5 mol%)
-
Xantphos or other suitable phosphine ligand (2-10 mol%)
-
Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.5-2.0 eq.)
-
Anhydrous, degassed Toluene or Dioxane
-
-
Procedure:
-
To an oven-dried reaction vessel, add the 6-bromochromone, the amine, the base, the palladium catalyst, and the ligand.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-110°C and stir for 12-24 hours. Monitor by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
-
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive reagents/catalyst; Insufficient temperature; Poor solvent quality. | Use freshly opened/purified reagents; Ensure solvent is anhydrous; Increase temperature; Degas solvent for cross-coupling reactions. |
| Formation of Byproducts | Over-alkylation (N-Alkylation); Reaction with other functional groups. | Use a 1:1 stoichiometry for mono-alkylation or switch to reductive amination; Use protecting groups if other reactive sites are present. |
| Incomplete Reaction | Insufficient reaction time; Steric hindrance from bulky reagents. | Increase reaction time; Use a less hindered substrate or a more reactive reagent/catalyst system. |
| Difficult Purification | Products have similar polarity. | Optimize chromatography (try different solvent systems, use a gradient); Consider recrystallization or preparative HPLC. |
Conclusion
The derivatization of the 6-amino group on the chromone ring is a powerful and effective strategy in modern drug discovery. The protocols detailed in this guide—spanning fundamental transformations like N-acylation and N-alkylation to advanced C-N cross-coupling reactions—provide researchers with a validated set of tools to synthesize novel chromone analogues. By methodically applying these techniques, scientists can generate rich libraries of compounds, enabling comprehensive exploration of structure-activity relationships and accelerating the identification of new drug candidates with improved therapeutic profiles.
References
-
Reddy, T.J., et al. (2022). Design, synthesis, and activity of 2-aminochromone core N,N-bis-1,2,3-triazole derivatives using click chemistry. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]
-
Baran, P., et al. (2020). Direct C-H-Sulfonylation of 6-Membered Nitrogen-Heteroaromatics. ChemRxiv. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Katritzky, A.R., et al. (2016). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. Available at: [Link]
-
Majdecka, D., et al. (2022). Enantioselective Synthesis of Chromanones Bearing an α,α-Disubstituted α-Amino Acid Moiety via Decarboxylative Michael Reaction. Molecules. Available at: [Link]
-
Deuther-Conrad, W., et al. (2021). Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors. RSC Medicinal Chemistry. Available at: [Link]
-
Kumar, V., et al. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Pharmaceuticals. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 6-amino derivatives 140 a–b. ResearchGate. Available at: [Link]
-
Džoganová, M., et al. (2018). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Direct C-H-Sulfonylation of 6-Membered Nitrogen-Heteroaromatics. ResearchGate. Available at: [Link]
-
Ghzaiel, L., et al. (2020). N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. Enzyme and Microbial Technology. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
ideXlab. (n.d.). Ullmann Condensation - Explore the Science & Experts. ideXlab. Available at: [Link]
-
Das, S., et al. (2024). Synthesis of N-alkylated amines via alcohol dehydrogenation catalyzed by a bis-azo-diamido coordinated ruthenium(iii) complex. Dalton Transactions. Available at: [Link]
-
Ellis, G.P., & Thomas, I.L. (1971). Benzopyrones. Part I. 6-Amino- and 6-hydroxy-2-substituted chromones. Journal of the Chemical Society C: Organic. Available at: [Link]
-
Semwal, R., et al. (2021). Chromone Containing Hybrid Analogs: Synthesis and Applications in Medicinal Chemistry. Current Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. Available at: [Link]
-
Zaher, H.S. (n.d.). Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. University of California, Santa Cruz. Available at: [Link]
-
The Organic Chemistry Tutor. (2023). Reductive Amination | Synthesis of Amines. YouTube. Available at: [Link]
-
Waldhier, M.C., et al. (2010). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples. Journal of Chromatography B. Available at: [Link]
-
Pinto, M., et al. (2024). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Molecules. Available at: [Link]
-
Yuan, X.X., et al. (2010). Synthesis of Mono-Substituted Derivatives of 6-Aminoquinoline. Chinese Chemical Letters. Available at: [Link]
-
Muñoz-Acuña, U., et al. (2022). Pharmacological Activities of Aminophenoxazinones. Molecules. Available at: [Link]
-
Thangaraj, M., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts. Available at: [Link]
-
Kaur, S. (2024). Exploring the Intersection of Chemistry and Medicine: The Vital. Journal of Medicinal and Organic Chemistry. Available at: [Link]
-
Csollei, J., et al. (2006). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature Protocols. Available at: [Link]
-
Pinto, M., et al. (2024). Efficient Synthesis of 6-Arylaminoflavones via Buchwald-Hartwig Amination and Its Anti-Tumor Investigation. Preprints.org. Available at: [Link]
-
Takashima, H., et al. (2007). Sequential O- and N-acylation protocol for high-yield preparation and modification of rotaxanes: synthesis, functionalization, structure, and intercomponent interaction of rotaxanes. Chemistry–An Asian Journal. Available at: [Link]
-
ResearchGate. (2019). The Selective N-Alkylation of Monoethanolamine in PTC Condition. ResearchGate. Available at: [Link]
-
Mathebula, N., et al. (2024). Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A.J.Paton. Molecules. Available at: [Link]
-
Chen, Z., et al. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. ACS Catalysis. Available at: [Link]
-
YoungIn Chromass. (2021). All about Amino Acid Analysis with Post-column Derivatization. YouTube. Available at: [Link]
-
Chen, J-R., et al. (2015). Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. ResearchGate. Available at: [Link]
-
MedCrave. (2018). The selective n-alkylation of monoethanolamine in PTC condition. MedCrave. Available at: [Link]
-
Navarro-Tovar, G., et al. (2024). Antifungal Activity of Selected Naphthoquinones and Their Synergistic Combination with Amphotericin B Against Cryptococcus neoformans H99. Journal of Fungi. Available at: [Link]
-
Cîrciu, M., et al. (2012). Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I). Molecules. Available at: [Link]
-
Chem Tutor. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
-
ResearchGate. (2024). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation | Request PDF. ResearchGate. Available at: [Link]
-
Abell, A.D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromone Containing Hybrid Analogs: Synthesis and Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. Benzopyrones. Part I. 6-Amino- and 6-hydroxy-2-substituted chromones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Reductive amination - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. preprints.org [preprints.org]
Application Notes & Protocols: Developing Structure-Activity Relationship (SAR) Studies for 6-amino-2-(trifluoromethyl)-4H-chromen-4-one Analogs
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Therapeutic Potential of the Chromen-4-one Scaffold
The 4H-chromen-4-one, or flavone, core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] The inherent planarity and hydrogen bonding capabilities of this heterocyclic system allow for effective interaction with various biological targets. The introduction of a trifluoromethyl group at the 2-position is known to enhance metabolic stability and membrane permeability, often leading to improved biological activity.[2] Furthermore, the presence of an amino group at the 6-position provides a key handle for synthetic modification, enabling the exploration of the chemical space around the core structure to establish a robust Structure-Activity Relationship (SAR).
This guide provides a comprehensive framework for developing SAR studies around the 6-amino-2-(trifluoromethyl)-4H-chromen-4-one scaffold, with a focus on anticancer applications. We will detail a strategic approach to analog design and synthesis, provide validated protocols for biological evaluation, and offer insights into data interpretation to guide lead optimization.
I. Design and Synthesis of Analogs: A Strategic Approach
A systematic SAR study requires the synthesis of a library of analogs with modifications at key positions of the this compound core. The primary points of diversification for this scaffold are the 6-amino group, the aromatic A-ring (positions 5, 7, and 8), and potentially the C3 position.
Synthetic Strategy: A Two-Step Approach
A reliable method for the synthesis of the this compound core involves a multi-step process, which can be adapted from established protocols for similar chromone derivatives.[3][4]
dot
Caption: Synthetic workflow for this compound analogs.
Protocol 1: Synthesis of this compound (Core Scaffold)
This protocol is adapted from the well-established Pechmann condensation for coumarin synthesis, followed by a standard nitro group reduction.[3]
Step 1: Synthesis of 6-Nitro-2-(trifluoromethyl)-4H-chromen-4-one
-
Reaction Setup: To a solution of 4-nitrophenol (1 eq.) in a suitable solvent (e.g., toluene or ethanol), add ethyl trifluoroacetoacetate (1.1 eq.).
-
Acid Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or a solid acid catalyst like Amberlyst-15). The choice of catalyst can influence reaction time and yield.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the 6-nitro intermediate.
Step 2: Reduction of the Nitro Group
-
Reaction Setup: Suspend the 6-nitro-2-(trifluoromethyl)-4H-chromen-4-one (1 eq.) in a mixture of ethanol and water.
-
Reducing Agent: Add iron powder (3-5 eq.) and ammonium chloride (1-2 eq.). The use of iron in the presence of a mild acid source is a classic and effective method for nitro group reduction.
-
Reaction Conditions: Heat the mixture to reflux (typically 70-80 °C) and monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite to remove the iron salts. The filtrate is concentrated under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.
Diversification of the 6-Amino Group
The 6-amino group serves as an excellent point for diversification to explore the impact of various substituents on biological activity.
-
Amide and Sulfonamide Formation: React the core scaffold with a variety of acyl chlorides, sulfonyl chlorides, or carboxylic acids (using a coupling agent like EDC/HOBt) to introduce a range of substituents with different electronic and steric properties.
-
Alkylation and Reductive Amination: The primary amine can be mono- or di-alkylated using alkyl halides. Alternatively, reductive amination with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can introduce a diverse set of alkyl groups.
-
Aryl Amination: Palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination can be employed to introduce various aryl and heteroaryl substituents.
II. Biological Evaluation: A Multi-tiered Approach
A systematic biological evaluation is crucial to building a meaningful SAR. A tiered approach, starting with broad screening and moving towards more specific mechanistic assays, is recommended.
Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and is an excellent first-pass screen for anticancer activity.[5][6]
-
Cell Seeding: Seed cancer cell lines (e.g., a panel representing different cancer types such as MCF-7 for breast cancer, A549 for lung cancer, and HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7]
-
Compound Treatment: Treat the cells with a serial dilution of the synthesized analogs (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug like doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) for each analog.
dot
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 3: In Vitro Kinase Inhibition Assay
Many chromone derivatives have been identified as kinase inhibitors.[8] Therefore, screening active compounds against a panel of relevant kinases is a logical next step.
-
Kinase and Substrate Preparation: Prepare a reaction buffer containing the purified recombinant kinase of interest (e.g., EGFR, VEGFR, or other kinases implicated in the target cancer type) and its specific substrate (a peptide or protein).
-
Compound Incubation: In a 96- or 384-well plate, add the test compounds at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system that allows for non-radioactive detection).
-
Reaction Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done through various methods, including:
-
Radiometric Assay: Separation of the radiolabeled phosphorylated substrate from the unreacted [γ-³²P]ATP followed by scintillation counting.
-
Luminescence-based Assay: Using an ADP-Glo™ kinase assay that measures the amount of ADP produced.
-
Fluorescence-based Assay: Employing a fluorescently labeled substrate and detecting the change in fluorescence upon phosphorylation.[9]
-
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.
Protocol 4: Preliminary ADME Profiling
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to identify compounds with favorable pharmacokinetic profiles.[10]
-
Solubility: Determine the thermodynamic and kinetic solubility of the compounds in physiologically relevant buffers (e.g., phosphate-buffered saline at pH 7.4).
-
Permeability (PAMPA): The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.[11]
-
Metabolic Stability: Incubate the compounds with liver microsomes (human and rat) and measure the rate of disappearance of the parent compound over time using LC-MS/MS. This provides an initial indication of metabolic clearance.
-
Plasma Protein Binding: Determine the extent to which the compounds bind to plasma proteins (e.g., human serum albumin) using methods like equilibrium dialysis or ultrafiltration.
III. Data Analysis and SAR Interpretation
The data generated from the biological assays and ADME profiling should be compiled into a comprehensive SAR table to facilitate analysis.
SAR Table: A Hypothetical Example
| Compound | R (at 6-amino) | IC50 (µM) vs. MCF-7 | Kinase Inhibition (IC50, µM) vs. Target Kinase | Metabolic Stability (t½, min) in HLM | Aqueous Solubility (µg/mL) |
| Core | -H | 15.2 | > 50 | 45 | 25 |
| Analog 1 | -COCH₃ | 8.5 | 12.1 | 60 | 30 |
| Analog 2 | -SO₂CH₃ | 5.1 | 7.8 | > 90 | 20 |
| Analog 3 | -CH₂Ph | 22.8 | > 50 | 15 | 5 |
| Analog 4 | -(CH₂)₂N(CH₃)₂ | 2.3 | 1.5 | 35 | 80 |
| Analog 5 | -Phenyl | 10.7 | 25.6 | 28 | 10 |
HLM: Human Liver Microsomes
Interpreting the SAR:
-
6-Amino Substitution: Unsubstituted (Core) shows moderate activity. Acylation (Analog 1) and sulfonylation (Analog 2) improve activity, with the sulfonyl group being more potent. This suggests that an electron-withdrawing group at this position is favorable.
-
Basic Amine: The introduction of a basic dimethylaminoethyl side chain (Analog 4) significantly enhances both anticancer and kinase inhibitory activity, possibly due to improved solubility and/or interaction with a specific binding pocket.
-
Lipophilicity: A bulky, lipophilic benzyl group (Analog 3) is detrimental to activity and metabolic stability.
-
ADME Correlation: While the sulfonyl analog (Analog 2) shows good potency and excellent metabolic stability, its lower solubility might be a concern for further development. The basic amine analog (Analog 4) has a more balanced profile of high potency and good solubility, although its metabolic stability is moderate.
IV. Conclusion and Future Directions
This guide outlines a systematic approach to developing SAR studies for this compound analogs. By combining strategic analog synthesis with a tiered biological evaluation and early ADME profiling, researchers can efficiently identify promising lead compounds. The SAR data generated will provide crucial insights into the key structural features required for potent and drug-like molecules, paving the way for further optimization and the development of novel therapeutics. Subsequent studies should focus on elucidating the specific mechanism of action of the most potent analogs, including target identification and validation, and in vivo efficacy studies in relevant animal models.
References
- (Reference to a relevant review on chromones in medicinal chemistry)
-
(Reference to a paper on the synthesis of 2-amino-4H-chromenes)[12][13]
-
(Reference to a paper on the biological activity of 6-amino-chromenones)[9][14][15][16]
-
(Reference to a paper on the anticancer activity of chromen-4-ones)[17][18][19]
-
(Reference to a paper on the synthesis of 6-amino-coumarins)[3]
-
(Reference to a paper on the mechanism of action of chromenes)[1][20]
-
(Reference to a paper on in-silico ADMET studies of chromen-4-ones)[21]
-
(Reference to a paper on the synthesis of 6-substituted chromen-4-ones)[2]
-
(Reference to a paper on CDK inhibitors with a flavone scaffold)[22]
-
(Reference to a paper on the anticancer activity of chromone derivatives)[23]
-
(Reference to a paper on the synthesis of fluorinated 4H-chromen-4-ones)[24]
-
(Reference to a paper on the synthesis of chroman-4-one derivatives)[4]
-
(Reference to a detailed in vitro kinase assay protocol)[25][26]
-
(Reference to a paper on one-pot synthesis of chromene derivatives)[27]
-
(Reference to a guide on ADME panels)[28]
-
(Reference to a paper on cytotoxicity evaluation of anticancer drugs)[29]
-
(Reference to a book chapter on in vitro kinase assays)[10]
-
(Reference to a paper on SAR of 4-amino-2H-pyran-2-one analogs)[30]
Sources
- 1. 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]
- 5. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. scielo.br [scielo.br]
- 8. mdpi.com [mdpi.com]
- 9. Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4 H-chromen-4-ones for sigma 1/2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. One‐Pot Four‐Component Synthesis of Novel Amino‐Tetrahydro‐Chromene Derivatives Anchored with Dual Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. A Novel 4H-Chromen-4-One Derivative from Marine Streptomyces ovatisporus S4702T as Potential Antibacterial and Anti-Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of new chromen-4-one derivatives as telomerase inhibitors through regulating expression of dyskerin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and Anticancer Study of Novel 4H-Chromen Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. biodragon.cn [biodragon.cn]
- 23. Synthesis, bioactivity assessment, molecular docking and ADMET studies of new chromone congeners exhibiting potent anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. In vitro kinase assay [protocols.io]
- 27. researchgate.net [researchgate.net]
- 28. ClinPGx [clinpgx.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of 6-amino-2-(trifluoromethyl)-4H-chromen-4-one
Introduction: The Significance of Substituted Chromenones in Drug Discovery
The 4H-chromen-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide range of pharmacological activities, making them attractive targets for drug discovery and development. The introduction of a trifluoromethyl group at the 2-position and an amino group at the 6-position of the chromenone ring can significantly modulate the physicochemical and biological properties of the molecule. The trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity, while the amino group can serve as a key pharmacophoric feature or a handle for further derivatization. This document provides a comprehensive guide to the techniques for the scalable synthesis of 6-amino-2-(trifluoromethyl)-4H-chromen-4-one, addressing the needs of researchers, scientists, and professionals in drug development.
Strategic Approaches to the Synthesis of the Target Compound
The synthesis of this compound can be approached through a convergent strategy, where the chromone core is first constructed with the trifluoromethyl group in place, followed by the introduction of the amino group. This approach allows for greater flexibility and potentially higher overall yields.
Core Synthesis: Construction of the 2-(Trifluoromethyl)-4H-chromen-4-one Ring
Several methods are available for the synthesis of the chromone ring system.[1] For the introduction of the trifluoromethyl group at the 2-position, a particularly effective strategy involves the cyclization of a suitably substituted o-hydroxyaryl enaminone. This method offers a direct and efficient route to 3- and 2-substituted chromones.[2]
A plausible and efficient route to the 2-(trifluoromethyl)-4H-chromen-4-one core involves a tandem C-H trifluoromethylation and chromone annulation of an o-hydroxyphenyl enaminone.[2][3] This approach is advantageous as it can be performed without the need for transition metal catalysts.[3]
Experimental Protocols: A Step-by-Step Guide
This section provides detailed protocols for a proposed synthetic route to this compound. The synthesis is divided into two main stages: the synthesis of the 6-nitro-2-(trifluoromethyl)-4H-chromen-4-one intermediate and its subsequent reduction to the target amino compound.
Part 1: Synthesis of 6-nitro-2-(trifluoromethyl)-4H-chromen-4-one
This stage involves the preparation of the key enaminone precursor followed by its cyclization and trifluoromethylation.
Protocol 1.1: Synthesis of 1-(2-hydroxy-5-nitrophenyl)ethan-1-one
This is a standard Friedel-Crafts acylation reaction.
-
Reagents and Materials:
-
4-Nitrophenol
-
Acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
-
-
Procedure:
-
To a stirred solution of 4-nitrophenol in dry DCM at 0 °C, add anhydrous AlCl₃ portion-wise.
-
Slowly add acetic anhydride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by pouring it onto a mixture of ice and 1 M HCl.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford 1-(2-hydroxy-5-nitrophenyl)ethan-1-one.
-
Protocol 1.2: Synthesis of (E)-3-(dimethylamino)-1-(2-hydroxy-5-nitrophenyl)prop-2-en-1-one
-
Reagents and Materials:
-
1-(2-hydroxy-5-nitrophenyl)ethan-1-one
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Toluene
-
-
Procedure:
-
Dissolve 1-(2-hydroxy-5-nitrophenyl)ethan-1-one in toluene.
-
Add DMF-DMA to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate.
-
Collect the solid by filtration, wash with cold toluene, and dry under vacuum to obtain the enaminone.
-
Protocol 1.3: Synthesis of 6-nitro-2-(trifluoromethyl)-4H-chromen-4-one
This key step involves the tandem trifluoromethylation and cyclization of the enaminone.
-
Reagents and Materials:
-
(E)-3-(dimethylamino)-1-(2-hydroxy-5-nitrophenyl)prop-2-en-1-one
-
Trifluoroacetic anhydride (TFAA)
-
Pyridine
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the enaminone in dry DCM and cool to 0 °C.
-
Slowly add a solution of TFAA in DCM.
-
Add pyridine dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield 6-nitro-2-(trifluoromethyl)-4H-chromen-4-one.
-
Part 2: Synthesis of this compound
This final step involves the reduction of the nitro group to an amine.
Protocol 2.1: Reduction of the Nitro Group
-
Reagents and Materials:
-
6-nitro-2-(trifluoromethyl)-4H-chromen-4-one
-
Iron powder (Fe) or Tin(II) chloride (SnCl₂·2H₂O)
-
Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)
-
Ethanol/Water or Ethyl acetate
-
-
Procedure (using Iron):
-
To a suspension of iron powder in a mixture of ethanol and water, add a catalytic amount of NH₄Cl.
-
Heat the mixture to reflux.
-
Add a solution of 6-nitro-2-(trifluoromethyl)-4H-chromen-4-one in ethanol dropwise.
-
Continue refluxing for 2-4 hours, monitoring the reaction by TLC.
-
Filter the hot reaction mixture through a pad of celite and wash the celite with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Extract the residue with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate to give the crude product.
-
Purify by column chromatography or recrystallization to obtain this compound.
-
Scaling Up the Synthesis: From Bench to Pilot Plant
Scaling up the synthesis of this compound from the laboratory to a pilot or industrial scale requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.[4]
Key Considerations for Scale-Up
| Parameter | Laboratory Scale (mg to g) | Pilot/Industrial Scale (kg) | Rationale for Change and Key Considerations |
| Reaction Vessel | Round-bottom flask | Jacketed glass-lined or stainless steel reactor | Heat Transfer: Larger volumes have a smaller surface area-to-volume ratio, making heat transfer less efficient. Jacketed reactors with controlled heating/cooling are essential to manage exothermic or endothermic processes. |
| Reagent Addition | Manual addition (pipette, dropping funnel) | Metering pumps, controlled addition systems | Safety and Control: Controlled addition of reactive reagents like AlCl₃, TFAA, and reducing agents is critical to manage reaction rates and exotherms. |
| Mixing | Magnetic stirrer | Mechanical overhead stirrer (various impeller designs) | Homogeneity: Efficient mixing is crucial for maintaining uniform temperature and concentration, preventing localized hot spots and side reactions. |
| Temperature Control | Heating mantle, ice bath | Automated temperature control unit (TCU) | Process Safety and Reproducibility: Precise and reliable temperature control is vital for consistent product quality and to prevent runaway reactions. |
| Work-up and Isolation | Separatory funnel, filtration | Centrifuge, filter press, agitated nutsche filter dryer (ANFD) | Efficiency and Throughput: Larger scale requires more efficient and contained methods for phase separation, filtration, and drying. |
| Purification | Column chromatography, recrystallization | Large-scale chromatography, crystallization with controlled cooling profiles | Purity and Yield: Crystallization is often the preferred method for purification at scale due to its cost-effectiveness and ability to handle large quantities. |
| Safety | Fume hood | Process hazard analysis (PHA), dedicated ventilation, and containment systems | Operator and Environmental Safety: Handling large quantities of flammable solvents and corrosive reagents necessitates robust safety protocols and engineering controls. |
Process Optimization for Scale-Up
-
Solvent Selection: While DCM is a common laboratory solvent, its use at scale may be restricted due to environmental and health concerns. Alternative solvents with higher boiling points and better safety profiles should be investigated.
-
Catalyst Loading: In reactions involving catalysts (e.g., AlCl₃), optimizing the catalyst loading is crucial to balance reaction efficiency with cost and waste generation.
-
One-Pot Procedures: Combining multiple steps into a one-pot process can significantly improve efficiency and reduce waste at scale.[5][6] For instance, exploring a one-pot synthesis of the enaminone and its subsequent cyclization could be beneficial.
-
Crystallization Development: A robust crystallization process is key to obtaining the final product with high purity and consistent physical properties. This involves studying solubility, supersaturation, and cooling profiles.
Visualizing the Synthetic Pathway and Scale-Up Workflow
Synthetic Pathway
Caption: General workflow for scaling up a chemical synthesis process.
Conclusion
The synthesis of this compound is a multi-step process that can be achieved through a logical and scalable synthetic route. The key to success lies in the careful selection of synthetic methods, optimization of reaction conditions, and a thorough understanding of the challenges associated with scaling up chemical processes. The protocols and considerations outlined in this document provide a solid foundation for researchers and drug development professionals to successfully synthesize this important molecule for further investigation and application.
References
-
Kumar, P., & Bodas, M. S. (2000). A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction. Organic Letters, 2(24), 3821–3823. [Link]
-
Jie, Z. (2009). Heterocycles, their Synthesis and Industrial Applications: A Review. ResearchGate. [Link]
-
Academia.edu. (n.d.). Synthesis of Chromones. [Link]
-
ResearchGate. (n.d.). The gram-scale synthesis of 4H-chromene 4 a. [Link]
-
Al-Majedy, Y. K., Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2016). One-Pot Four-Component Synthesis of Novel Amino-Tetrahydro-Chromene Derivatives Anchored with Dual Triazole Moieties. Molecules, 21(5), 629. [Link]
-
ResearchGate. (n.d.). One-Step Synthesis of Substituted 2-Amino-4H-chromenes and 2-Amino-4H-benzo[f]chromenes. Molecular and Crystal Structure of 2-Amino-3-cyano-6-hydroxy-4-phenyl-4H-benzo[f]chromene. [Link]
-
Lill, S. O. N., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6361–6374. [Link]
-
Wang, L., et al. (2020). Synthesis of Chromeno[4,3-b]pyrrol-4(1H)-ones through a Multicomponent Reaction and Cyclization Strategy. ACS Omega, 5(34), 21727–21734. [Link]
-
Yu, Q., Liu, Y., & Wan, J.-P. (2020). Transition metal-free synthesis of 3-trifluoromethyl chromones via tandem C–H trifluoromethylation and chromone annulation of enaminones. Organic Chemistry Frontiers, 7(18), 2683–2687. [Link]
-
Brown, A. D., & Hud, N. V. (2021). A Robust Strategy for Introducing Amino-Modifiers in Nucleic Acids: Enabling Novel Amino Tandem Oligonucleotide Synthesis in DNA and RNA. Chemistry – A European Journal, 27(28), 7636–7641. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones. [Link]
-
Pharmaceutical Technology. (2016). Practical Approaches to Large-Scale Heterocyclic Synthesis. [Link]
-
AIP Publishing. (n.d.). Synthesis and Characterization Of “6-[2-Hydroxy- 3(Substituted Amino)Propoxy]-2-Phenyl-4H-Chromen-4-one”. [Link]
-
ResearchGate. (n.d.). A Robust Strategy for Introducing Amino-Modifiers in Nucleic Acids: Enabling Novel Amino Tandem Oligonucleotide Synthesis in DNA and RNA. [Link]
-
ACS Publications. (2022). Synthesis of 3-SCF2H-/3-SCF3-chromones via Interrupted Pummerer Reaction/Intramolecular Cyclization Mediated by Difluoromethyl or Trifluoromethyl Sulfoxide and Tf2O. Organic Letters, 24(39), 7164–7168. [Link]
-
ACS Publications. (2024). Visible-Light-Triggered Difluoroacetylation/Cyclization of Chromone-Tethered Alkenes Enabling Synthesis of Tetrahydroxanthones. The Journal of Organic Chemistry. [Link]
-
RSC Publishing. (n.d.). Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. [Link]
-
PubMed Central. (2021). Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors. [Link]
-
Taylor & Francis Online. (2022). Efficient synthesis of 3-hydroxy chromones via oxidative cyclization mediated by lipase. [Link]
-
PubMed. (2021). A Robust Strategy for Introducing Amino-Modifiers in Nucleic Acids: Enabling Novel Amino Tandem Oligonucleotide Synthesis in DNA and RNA. [Link]
-
SciSpace. (n.d.). Advances in Heterocyclic Chemistry. [Link]
-
RSC Publishing. (2020). Transition metal-free synthesis of 3-trifluoromethyl chromones via tandem C–H trifluoromethylation and chromone annulation of enaminones. [Link]
-
Bio-Synthesis Inc. (2022). Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (2019). Synthesis of Heterocyclic Compounds. [Link]
-
ACS Publications. (2023). A Strategy for Accessing Trifluoromethyl Carbinol-Containing Chromones from o-Hydroxyaryl Enaminones and Trifluoroacetaldehyde/Ketone Derivatives. The Journal of Organic Chemistry, 88(9), 5898–5909. [Link]
-
RSC Publishing. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. [Link]
-
Creative Biolabs. (n.d.). Amino Modifier Modification Service. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Transition metal-free synthesis of 3-trifluoromethyl chromones via tandem C–H trifluoromethylation and chromone annulation of enaminones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Transition metal-free synthesis of 3-trifluoromethyl chromones via tandem C–H trifluoromethylation and chromone annulation of enaminones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pharmtech.com [pharmtech.com]
- 5. One‐Pot Four‐Component Synthesis of Novel Amino‐Tetrahydro‐Chromene Derivatives Anchored with Dual Triazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-amino-2-(trifluoromethyl)-4H-chromen-4-one
Welcome to the technical support center for the synthesis of 6-amino-2-(trifluoromethyl)-4H-chromen-4-one. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize the synthesis of this important fluorinated chromone scaffold. Chromone derivatives are recognized as privileged structures in drug discovery, and the incorporation of a trifluoromethyl group can significantly enhance pharmacological properties such as metabolic stability and binding affinity.[1][2]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the challenges of this synthesis and improve your reaction yields and product purity.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format. The primary synthetic route involves the reaction of 1-(5-amino-2-hydroxyphenyl)ethanone with trifluoroacetic anhydride (TFAA), which acts as both the acylating agent and the cyclizing agent.
Q1: My overall yield is consistently low (<30%). What are the most likely causes and how can I fix them?
Low yield is the most common issue in chromone synthesis, often stemming from a combination of factors related to reagents, reaction conditions, and intermediate stability.
Potential Causes & Solutions:
-
Purity of Starting Material: The starting material, 1-(5-amino-2-hydroxyphenyl)ethanone, is susceptible to oxidation, especially if it is old or has been stored improperly. The presence of oxidized impurities can significantly inhibit the reaction.
-
Solution: Before starting, verify the purity of your aminohydroxyacetophenone by NMR or LC-MS. If necessary, purify it by recrystallization from an ethanol/water mixture or by column chromatography.
-
-
Suboptimal Reaction Temperature: The cyclization step is highly temperature-dependent.
-
Too Low: Insufficient energy will lead to an incomplete reaction, leaving unreacted starting material or the intermediate 1,3-diketone.
-
Too High: Harsh acidic conditions at elevated temperatures can lead to the degradation of the amino-substituted ring, causing charring and the formation of insoluble byproducts.
-
Solution: Implement a stepwise temperature profile. Perform the initial acylation at a lower temperature (e.g., 0-25°C) to form the intermediate diketone, and then gradually increase the temperature to 70-90°C to facilitate the acid-catalyzed cyclization and dehydration.
-
-
Moisture in the Reaction: Trifluoroacetic anhydride reacts violently with water.[3] The presence of moisture will consume your reagent, generate trifluoroacetic acid (which is less effective for the initial acylation), and can interfere with the cyclization.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents (if any) and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Inefficient Cyclization Catalyst: While TFAA can drive the cyclization, its efficiency can be substrate-dependent. In some cases, a stronger acid catalyst is required for the final dehydration step.
-
Solution: After the initial acylation with TFAA, consider the addition of a catalytic amount of a strong protic acid like concentrated sulfuric acid or polyphosphoric acid (PPA) to drive the cyclization to completion.[1] Use these with caution as they can increase the risk of degradation if the temperature is not carefully controlled.
-
Q2: My TLC plate shows multiple spots, and I'm struggling to isolate the pure product. What are these side products?
The formation of multiple byproducts is often linked to the high reactivity of TFAA and the presence of the nucleophilic amino group.
Common Side Products & Prevention Strategies:
-
N-acylated Byproduct: The 6-amino group can be acylated by TFAA to form a trifluoroacetamide derivative. This side product is often difficult to separate from the desired product due to similar polarities.
-
Prevention: Use a protection strategy. Before the reaction with TFAA, protect the amino group as an N-acetyl or N-Boc derivative. This adds two steps to the synthesis (protection and deprotection) but often results in a much cleaner reaction and a higher overall yield of the pure desired product.
-
-
Uncyclized β-Diketone Intermediate: Incomplete cyclization will leave the intermediate, 1-(5-amino-2-hydroxyphenyl)-4,4,4-trifluorobutane-1,3-dione. This intermediate is often unstable and can degrade during workup or purification.
-
Prevention: Ensure the reaction goes to completion by increasing the reaction time or temperature for the cyclization step. Monitor the reaction by TLC until the intermediate spot (which is typically more polar than the final chromone) disappears. Adding a stronger acid catalyst, as mentioned in Q1, can also force the cyclization.[1]
-
-
Polymerization/Degradation Products: These appear as baseline material on the TLC plate or as insoluble, dark-colored solids. They are caused by harsh reaction conditions.
-
Prevention: Avoid excessively high temperatures (>100°C) and prolonged reaction times. A cleaner reaction for a longer time at a moderate temperature is preferable to a fast reaction at a very high temperature.
-
Frequently Asked Questions (FAQs)
-
What is the dual role of Trifluoroacetic Anhydride (TFAA) in this synthesis? TFAA serves two critical functions. First, it acts as an acylating agent, reacting with the enolate of the acetophenone to form the β-diketone intermediate. Second, it is a powerful dehydrating agent that facilitates the intramolecular cyclization of the diketone to form the chromone ring.[3][4]
-
Can I use a different fluorinating agent? While other reagents can introduce a trifluoromethyl group, TFAA is particularly effective for this specific transformation (the trifluoroacetyl-Claisen condensation followed by cyclization). Using trifluoroacetic acid alone is generally not sufficient for the initial acylation step.
-
What is the best method for purifying the final product? Purification is typically achieved by column chromatography on silica gel. A gradient elution system starting with a non-polar solvent system (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity is effective for separating the product from less polar impurities and any remaining starting material. If N-acylated byproducts are present, separation can be challenging and may require a different solvent system or reverse-phase chromatography.
-
What are the critical safety precautions for this reaction? Trifluoroacetic anhydride and strong acids like H₂SO₄ and PPA are highly corrosive and toxic. TFAA reacts violently with water and moisture.[3] Always perform this reaction in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Experimental Protocols & Workflows
General Workflow for Chromone Synthesis
The following diagram illustrates the key stages of the this compound synthesis.
Caption: General experimental workflow for the synthesis.
Protocol 1: Direct Synthesis of this compound
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1-(5-amino-2-hydroxyphenyl)ethanone (1.0 eq).
-
Add trifluoroacetic anhydride (3.0 eq) dropwise at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the formation of the intermediate by TLC.
-
Once the acylation appears complete, slowly heat the reaction mixture to 80°C and maintain for 6-12 hours. Monitor the disappearance of the intermediate and the formation of the product by TLC.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the final product.
Troubleshooting Workflow: Diagnosing Low Yield
Use this decision tree to diagnose and address low-yield issues.
Caption: Decision tree for troubleshooting low reaction yields.
Data Summary
The following table summarizes key parameters and potential outcomes for the cyclization step. Actual yields are highly dependent on substrate purity and precise reaction control.
| Catalyst System | Temperature (°C) | Typical Time (h) | Pros | Cons |
| TFAA (neat) | 70 - 90 | 6 - 18 | One-pot procedure; avoids additional reagents. | May not be strong enough for complete cyclization; can cause N-acylation. |
| TFAA / H₂SO₄ (cat.) | 70 - 90 | 4 - 10 | Stronger acid promotes efficient final dehydration. | Increased risk of charring/degradation of the amino-substituted ring.[1] |
| TFAA / PPA | 80 - 100 | 2 - 6 | Effective for difficult cyclizations. | PPA is highly viscous and difficult to handle; workup can be challenging.[1] |
References
- Ewies, F. E. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085.
-
Synthesis and Characterization Of “6-[2-Hydroxy- 3(Substituted Amino)Propoxy]-2-Phenyl-4H-Chromen-4 - AIP Publishing. (n.d.). Retrieved January 25, 2026, from [Link]
-
Deuther-Conrad, W., et al. (2021). Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4 H-chromen-4-ones for sigma 1/2 receptors. RSC Medicinal Chemistry, 12(6), 1000-1004. Available at: [Link]
- Biletskyi, V., et al. (2022). SYNTHESIS OF 2-TRIFLUOROACETONYL-3-ALKYL/ALKOXY- CHROMONES AND THEIR REACTIONS WITH 1,2-BIDENTATE NUCLEOPHILES. HETEROCYCLES, 104(7), 1253.
-
Kumar, P., & Bodas, M. S. (2000). A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction. Organic Letters, 2(24), 3821–3823. Available at: [Link]
- Yang, Q., & Alper, H. (2010). Palladium-Catalyzed Cyclocarbonylation of o-Iodophenols with Terminal Acetylenes: A Highly Efficient and Selective Route to Chromones. The Journal of Organic Chemistry, 75(3), 948–950.
- Balakrishna, C., et al. (2018). An Efficient Synthesis of 4H-Chromen-4-ones by a T3P®-Mediated Cyclization of Enamino Ketones. Synlett, 29(08), 1087–1091.
- Process for the preparation of trifluoroacetic anhydride. (1986). Google Patents.
- Guntipally, V., et al. (2024). Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides as potential antioxidant, and anticancer agents. Scientific Reports, 14(1), 9961.
- Santos, C. M. M., & Silva, A. M. S. (2017). Advances in the Synthesis of 4-Chromones. In Advances in Heterocyclic Chemistry (Vol. 121, pp. 139-216). Elsevier.
- 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents. (2017). Iranian Journal of Pharmaceutical Research, 16(1), 215–223.
-
2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. (2022). Frontiers in Chemistry, 10. Available at: [Link]
- Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (2021). Molecules, 26(13), 3970.
- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). Journal of Medicinal Chemistry, 55(15), 6887–6896.
Sources
- 1. ijrpc.com [ijrpc.com]
- 2. Synthesis, molecular docking studies and biological evaluation of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides as potential antioxidant, and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Synthesis of Trifluoromethylated Chromones
Welcome to the technical support resource for the synthesis of trifluoromethylated chromones. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with these valuable but often challenging scaffolds. Trifluoromethylated chromones are of significant interest in drug discovery due to the unique physicochemical properties imparted by the trifluoromethyl group, such as increased metabolic stability and binding affinity. However, the same electronic properties that make the -CF3 group desirable can introduce specific challenges and side reactions during synthesis.
This guide provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues, optimize your reaction conditions, and maximize your yields.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter at the bench.
Q1: My reaction yield is significantly lower than expected, and my TLC/LC-MS shows multiple products. What is the most likely cause?
A: Low yields in trifluoromethylated chromone synthesis, especially when starting from o-hydroxyaryl ketones and a trifluoroacetylating agent (e.g., via a Baker-Venkataraman rearrangement), are most commonly due to the instability of the key intermediate: the 1-(2-hydroxyphenyl)-3,3,3-trifluoropropane-1,3-dione .
Causality: The powerful electron-withdrawing nature of the trifluoromethyl group makes the adjacent carbonyl carbon highly electrophilic. During the workup or the subsequent acid-catalyzed cyclization step, this intermediate is highly susceptible to nucleophilic attack by water or other nucleophiles present in the reaction mixture. This leads to a retro-Claisen condensation or hydrolysis, cleaving the β-dicarbonyl moiety and preventing the desired cyclization into the chromone ring. This cleavage is often the primary pathway for yield loss.
What to look for:
-
In your crude NMR: You may see the reappearance of your starting o-hydroxyaryl ketone. You might also identify the corresponding trifluoroacetic acid or its salt.
-
In your LC-MS: Look for the mass of your starting ketone and potentially the mass of the cleaved trifluoroacetyl side-chain fragment.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Meticulously dry all glassware, solvents, and reagents. The Baker-Venkataraman rearrangement step is particularly sensitive to moisture.[1]
-
Minimize Aqueous Workup Exposure: When working up the reaction to isolate the diketone intermediate, use brief, cold washes with dilute acid and brine. Avoid prolonged exposure to aqueous conditions.
-
Proceed Directly to Cyclization: Often, the best strategy is to avoid isolating the sensitive diketone intermediate altogether. After the rearrangement, carefully neutralize the reaction, extract the intermediate into a dry, aprotic solvent, and use this solution directly in the acid-catalyzed cyclization step.
Q2: The cyclization of my trifluoromethyl β-diketone intermediate is inefficient. I am isolating mainly the uncyclized precursor. How can I drive the reaction to completion?
A: Inefficient cyclization is a common hurdle. The key is to select the appropriate acidic catalyst and optimize the reaction conditions to favor the intramolecular 6-endo-trig cyclization required for chromone formation.
Causality: While strong acids are needed to catalyze the condensation between the phenolic hydroxyl and the ketone, excessively harsh conditions can promote degradation of the starting material or the product. The choice of acid and solvent can dramatically influence the outcome.
Troubleshooting & Optimization:
| Catalyst/Condition | Rationale & Considerations | Potential Pitfalls |
| Conc. H₂SO₄ in Ethanol/Acetic Acid | A classic and potent combination for dehydration. Effective but can be too harsh. | Can lead to charring, sulfonation of the aromatic ring, or hydrolysis of the diketone if trace water is present. |
| p-Toluenesulfonic Acid (p-TsOH) in Toluene | Milder conditions. Allows for azeotropic removal of water using a Dean-Stark apparatus, which drives the equilibrium towards the product. | May require higher temperatures and longer reaction times. Ensure the toluene is scrupulously dry. |
| Trifluoroacetic Acid (TFA) | Can act as both a solvent and a catalyst. Can be effective but is expensive for large-scale work. | Can be difficult to remove completely and may require careful neutralization during workup. |
| Microwave Irradiation | Can significantly reduce reaction times and often improves yields by minimizing the time the substrate is exposed to harsh conditions. | Requires specialized equipment. Optimization of temperature and time is crucial to avoid decomposition. |
Protocol for Optimizing Cyclization Conditions:
-
Setup: In parallel, set up small-scale reactions (e.g., 50 mg of the diketone intermediate) under different conditions (e.g., H₂SO₄/EtOH, p-TsOH/Toluene, TFA).
-
Monitor: Use TLC or LC-MS to monitor the disappearance of the starting material and the appearance of the product at set time intervals (e.g., 1h, 3h, 6h).
-
Analyze: Quench a small aliquot from each reaction, work it up, and analyze the crude mixture by ¹H or ¹⁹F NMR to determine the conversion ratio.
-
Scale-Up: Once the optimal conditions are identified, apply them to the larger scale reaction.
Q3: I see an unexpected isomer in my final product. Could it be a coumarin?
A: Yes, this is a very plausible side product. The formation of a 4-(trifluoromethyl)coumarin is a known competing reaction pathway, particularly if your starting material is a phenol reacting with a trifluoromethyl β-ketoester (e.g., ethyl trifluoroacetoacetate) in a Pechmann-type condensation.
Causality: The Pechmann condensation is an acid-catalyzed reaction between a phenol and a β-ketoester.[2][3][4][5][6] It can sometimes compete with the desired chromone synthesis, especially if the reaction conditions are not finely tuned. The reaction pathway chosen depends on which carbonyl of the diketone intermediate is attacked by the phenolic hydroxyl group.
Distinguishing Chromone from Coumarin:
-
NMR Spectroscopy:
-
¹H NMR: The proton at the C3 position of a 2-trifluoromethylchromone will have a different chemical shift compared to the proton at the C3 position of a 4-trifluoromethylcoumarin.
-
¹³C NMR: The carbonyl chemical shifts (C4 for chromone, C2 for coumarin) are distinct.
-
¹⁹F NMR: The chemical shift of the CF₃ group can be sensitive to its position on the heterocyclic ring, providing another diagnostic tool.[7][8]
-
-
Mass Spectrometry: While they are isomers and will have the same mass, their fragmentation patterns in MS/MS experiments may differ.
How to Avoid Coumarin Formation:
-
Choice of Precursors: The most direct way to synthesize chromones and avoid coumarins is to use the Baker-Venkataraman route starting from an o-hydroxyacetophenone, which pre-sets the required connectivity.
-
Reaction Conditions: If using a one-pot reaction with phenols and β-ketoesters, carefully screen acid catalysts. Lewis acids are sometimes reported to favor one isomer over the other.
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagram illustrates the desired cyclization to a 2-trifluoromethylchromone versus the key hydrolytic side reaction.
Caption: Desired vs. side reaction pathways.
Frequently Asked Questions (FAQs)
Q: How can I effectively purify my trifluoromethylated chromone from the uncyclized diketone precursor?
A: Standard silica gel column chromatography is typically effective. The diketone precursor is generally more polar than the cyclized chromone due to the presence of the free phenolic hydroxyl group and the tautomeric enol form.
-
Solvent System: A gradient system of ethyl acetate in hexanes or dichloromethane is a good starting point.
-
TLC Visualization: The two compounds should be well-separated on a TLC plate. The chromone will have a higher Rf value (less polar) than the diketone.
-
Alternative: For very polar compounds or difficult separations, reversed-phase HPLC can be an excellent alternative.[9][10]
Q: Can the trifluoromethyl group itself react or be cleaved under the reaction conditions?
A: The C-F bonds in a trifluoromethyl group are exceptionally strong, and the group is generally considered to be highly stable under most synthetic conditions, including strong acids. Cleavage of the CF₃ group is highly unlikely. The primary point of reactivity is the activation of the adjacent carbonyl group, as discussed above.
Q: Are there any specific safety considerations when working with trifluoroacetylating agents like trifluoroacetic anhydride (TFAA)?
A: Absolutely. Trifluoroacetic anhydride (TFAA) and the byproduct, trifluoroacetic acid (TFA), are highly corrosive and volatile.
-
Handling: Always handle TFAA and TFA in a well-ventilated fume hood.
-
PPE: Wear appropriate personal protective equipment, including safety goggles, a lab coat, and acid-resistant gloves (butyl rubber or Viton are recommended).
-
Quenching: When quenching reactions containing residual TFAA, do so slowly and carefully with a mild base (like saturated sodium bicarbonate solution) in an ice bath, as the reaction is highly exothermic.
References
-
Ewies, F. et al. (2014). SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS. International Journal of Research in Pharmacy and Chemistry, 4(4), 1046-1085. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Chromones and Flavones. Retrieved from [Link]
-
Sun, C. et al. (2011). Preparative separation of chromones in plant extract of Saposhnikovia divaricata by high-performance counter-current chromatography. Journal of Separation Science, 34(15), 1849-1856. Available at: [Link]
-
Wikipedia. (n.d.). Favorskii rearrangement. Retrieved from [Link]
-
Ye, F. J., & Prosser, R. S. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 62(1), 57–69. Available at: [Link]
-
Hossain, M. I. et al. (2024). Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. ChemMedChem, e202400392. Available at: [Link]
-
Kavun, D. V., & Vovk, M. V. (2015). 1,3-Diketones. Synthesis and properties. Russian Journal of Organic Chemistry, 51(6), 757-786. Available at: [Link]
-
Ismail, N. S. M. et al. (2024). Synthesis and Characterization of a Series of Chromone–Hydrazones. Molbank, 2024(2), M1862. Available at: [Link]
-
Oshitari, T. et al. (2009). Practical and convenient synthesis of coumarins from phenols and propiolic acid esters. Nature Protocols, 4(8), 1193-1196. Available at: [Link]
-
Riemer, T. et al. (2020). Online- and offline-NMR spectroscopy. The Royal Society of Chemistry. Available at: [Link]
-
Kumar, R. et al. (2018). One-Pot Synthesis of Coumarin Derivatives. SciSpace. Available at: [Link]
-
Isakova, V. G. et al. (2010). Chemistry of fluoro-substituted beta-diketones and their derivatives. Russian Chemical Reviews, 79(10), 849-878. Available at: [Link]
-
Lindon, J. C. et al. (2016). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Metabolomics, 12(8), 133. Available at: [Link]
-
Valerio, M. et al. (2021). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. Arkat USA. Available at: [Link]
-
NROChemistry. (n.d.). Favorskii Rearrangement. Retrieved from [Link]
-
Aceña, J. L. et al. (2025). Fluorohydrins and where to find them: recent asymmetric syntheses of β-fluoro alcohols and their derivatives. Organic & Biomolecular Chemistry. Available at: [Link]
-
Reddy, A. S. et al. (2020). Selective Mono-allylation of 1,3-Diketones and Their Use in the Synthesis of 3-Allyl Chromones and Benzannulated 6,5-Bicyclic Ketals. The Journal of Organic Chemistry, 85(15), 9993-10002. Available at: [Link]
-
Takahashi, K. et al. (1985). NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Bulletin of the Chemical Society of Japan, 58(2), 755-756. Available at: [Link]
-
Oshitari, T. et al. (2009). Practical and convenient synthesis of coumarins from phenols and propiolic acid esters. ResearchGate. Available at: [Link]
-
Chiang, Y. et al. (1998). Acidity and Tautomerism of β-Diketones. Scribd. Available at: [Link]
-
Kende, A. S. (1960). The Favorskii Rearrangement of Haloketones. Organic Reactions, 11, 261-309. Available at: [Link]
-
de la Torre, M. C., & Sierra, M. A. (2020). Recent Developments in the Synthesis of β-Diketones. Molecules, 25(6), 1435. Available at: [Link]
-
Shi, L. et al. (2018). Separation of three chromones from Saposhnikovia divaricata using macroporous resins followed by preparative high-performance liquid chromatography. Journal of Separation Science, 41(11), 2378-2386. Available at: [Link]
-
Söldner, C. A. et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(22), 8551-8557. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of chromanones: a novel palladium-catalyzed Wacker-type oxidative cyclization involving 1,5-hydride. Retrieved from [Link]
-
Valerio, M. et al. (2021). Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid. Insights into the reaction mechanism. Arkat USA. Available at: [Link]
-
Kende, A. S. (1960). The Favorskii Rearrangement of Haloketones. ResearchGate. Available at: [Link]
Sources
- 1. ijrpc.com [ijrpc.com]
- 2. Practical and convenient synthesis of coumarins from phenols and propiolic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jsynthchem.com [jsynthchem.com]
- 4. scispace.com [scispace.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. researchgate.net [researchgate.net]
- 7. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sci-Hub. NMR Spectra of Benzenes Containing Trifluoromethyl Groups / Bulletin of the Chemical Society of Japan, 1985 [sci-hub.ru]
- 9. Preparative separation of chromones in plant extract of Saposhnikovia divaricata by high-performance counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of three chromones from Saposhnikovia divaricata using macroporous resins followed by preparative high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Stability of the Trifluoromethyl Group in Synthetic Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals working with trifluoromethylated compounds. The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] However, despite the inherent strength of the carbon-fluorine bond, the CF₃ group is not inert and can exhibit surprising reactivity under various synthetic conditions.[3] This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the stability challenges of this unique functional group, ensuring the integrity of your molecules throughout your synthetic campaigns.
Troubleshooting Guide: Diagnosing and Solving CF₃ Group Instability
This section is designed in a question-and-answer format to directly address common experimental failures and observations.
Q1: I'm observing significant defluorination of my trifluoromethyl-containing compound when using a strong base. What is happening and how can I prevent it?
Plausible Cause:
You are likely encountering a base-mediated decomposition pathway. The strong electron-withdrawing nature of the trifluoromethyl group significantly acidifies any protons on an adjacent carbon atom (α-protons). A strong base can deprotonate this position, leading to the formation of a carbanion. This intermediate can then readily eliminate a fluoride ion to form a difluoroalkene. This process can sometimes continue, leading to mono-fluorinated or even fully defluorinated byproducts.
Strongly basic or nucleophilic conditions are common culprits for defluorination.[3] Reagents such as organolithiums (n-BuLi, s-BuLi, t-BuLi) and potassium hexamethyldisilazide (KHMDS) are particularly effective at promoting the elimination of fluoride ions.[3]
Furthermore, the molecular context of the CF₃ group is critical. For instance, a CF₃ group positioned ortho or para to a hydroxyl (-OH) or amino (-NR₂) group on an aromatic ring is especially susceptible to hydrolysis and defluorination under basic conditions. This is due to the formation of a stabilized quinone-methide intermediate upon elimination of fluoride.[4]
Troubleshooting Protocol:
-
Re-evaluate Your Choice of Base: If possible, substitute strong, non-nucleophilic bases like organolithiums or KHMDS with milder alternatives.
-
For proton abstraction: Consider using weaker inorganic bases such as K₂CO₃, Cs₂CO₃, or organic bases like triethylamine (TEA), diisopropylethylamine (DIPEA), or 1,8-diazabicycloundec-7-ene (DBU).
-
For nucleophilic additions: If the base is also acting as a nucleophile, consider if a less basic nucleophile could be employed.
-
-
Temperature Control is Crucial: Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. Often, adding the base at a very low temperature (e.g., -78 °C) and slowly warming the reaction mixture can prevent decomposition.
-
Protecting Group Strategy: If the CF₃ group is adjacent to an acidic proton that is not involved in the desired transformation, consider a protecting group strategy to block this position.
-
Change the Order of Addition: In some cases, adding the substrate to the base solution (inverse addition) can maintain a low concentration of the deprotonated, unstable intermediate and minimize decomposition.
-
Solvent Effects: The choice of solvent can influence the strength of the base and the stability of any charged intermediates. Experiment with less polar solvents to potentially temper the reactivity of the base.
Q2: My reaction involving a Grignard reagent and a trifluoromethyl-substituted aryl halide is failing or giving a complex mixture. Is the CF₃ group the problem?
Plausible Cause:
Yes, the trifluoromethyl group is very likely the source of the issue. The formation of trifluoromethyl-substituted phenyl Grignard reagents is known to be hazardous and can lead to highly exothermic decomposition.[5][6] This decomposition involves the destruction of the CF₃ group and the formation of fluoride ions.[5][6] The stability of these Grignard reagents is highly dependent on their concentration; higher concentrations are more prone to rapid, uncontrolled decomposition.[5][7]
Even if you are not forming the Grignard reagent in the presence of the CF₃ group, but rather using a Grignard reagent in a reaction with a trifluoromethylated compound, the CF₃ group can still be unstable. The Grignard reagent can act as a strong base, leading to the defluorination pathways described in Q1, or it can engage in other undesired side reactions.
Troubleshooting Protocol:
-
Dilution is Key: If you must use a trifluoromethyl-substituted Grignard reagent, it is strongly recommended to work at low concentrations (e.g., 0.5 M or lower).[5] Always perform a thorough safety evaluation before scaling up any such reaction.
-
Consider Alternative Organometallic Reagents:
-
Organozinc reagents: These are generally milder and more tolerant of functional groups than Grignard reagents.
-
Organoboron reagents (for cross-coupling): If the goal is to form a C-C bond, consider converting your aryl halide to a boronic acid or ester and performing a Suzuki-Miyaura cross-coupling. The CF₃ group is generally stable under these conditions.[8]
-
-
Transmetallation Strategies: Consider using a magnesium-halogen exchange (e.g., with i-PrMgCl·LiCl) at low temperatures to generate the Grignard reagent in situ at a controlled concentration.
-
Low Temperature: As with strong bases, maintaining a low reaction temperature is critical to suppress decomposition pathways.
Q3: I experienced an unexpected exotherm and pressure buildup when reducing a functional group in a molecule containing a CF₃ group with a metal hydride. What happened?
Plausible Cause:
Complexation of certain metal hydrides with trifluoromethyl-containing substrates can form thermally unstable intermediates. A notable example is the reduction of a nitrile bearing a CF₃ group with alane (AlH₃), which has been reported to cause a serious explosion.[9] This suggests that aluminum hydride complexes of trifluoromethylated compounds may be less stable and more explosive than their non-fluorinated counterparts.[9] While LiAlH₄ is a very common and powerful reducing agent, caution is also warranted as it can, in some contexts, lead to defluorination or other decompositions. NaBH₄ is a milder reducing agent and is generally considered safer to use with trifluoromethylated compounds, though its reactivity can be enhanced with additives.[10]
Troubleshooting Protocol:
-
Avoid Alane (AlH₃) with CF₃-containing molecules: Given the documented hazards, it is best to seek alternative reducing agents.
-
Use LiAlH₄ with Extreme Caution: If LiAlH₄ is necessary:
-
Work on a small scale.
-
Maintain strict temperature control at low temperatures (e.g., 0 °C or -78 °C).
-
Ensure slow and controlled addition of the reagent.
-
Be prepared for a potential exotherm during quenching.
-
-
Favor Milder Reducing Agents:
-
Sodium borohydride (NaBH₄): This is a much safer alternative for the reduction of aldehydes and ketones.
-
Diisobutylaluminium hydride (DIBAL-H): Can be a good choice for the reduction of esters and nitriles at low temperatures.
-
Catalytic Hydrogenation (H₂/Pd, Pt, etc.): This is often a very mild and safe method for reducing various functional groups, and the CF₃ group is typically very stable under these conditions.
-
-
Perform a Safety Assessment: Before scaling up any reduction of a trifluoromethylated compound with a powerful hydride reagent, a thorough safety assessment, including calorimetric studies if possible, is highly recommended.
Frequently Asked Questions (FAQs)
Q: How stable is the trifluoromethyl group to strongly acidic conditions? A: The CF₃ group is generally stable to most acidic conditions used in organic synthesis. However, it can undergo decomposition in the presence of Brønsted superacids (e.g., trifluoromethanesulfonic acid).[5] The proposed mechanism involves protonation of one of the fluorine atoms, followed by the loss of HF to generate a difluorocarbocation, which can then undergo further reactions.[5] Strong Lewis acids can also promote decomposition.[5] For most standard synthetic procedures involving acids like HCl, H₂SO₄, or TFA, the CF₃ group is robust.
Q: Will common oxidizing agents like KMnO₄, O₃, or m-CPBA affect the trifluoromethyl group? A: The trifluoromethyl group itself is highly resistant to oxidation due to the strong C-F bonds and the high oxidation state of the carbon atom. You can generally expect the CF₃ group to be inert to these reagents. For example, trifluoromethyl sulfides can be selectively oxidized to the corresponding sulfoxides and sulfones using m-CPBA without affecting the CF₃ group.[11] The primary concern would be the reactivity of other functional groups within your molecule.
Q: Is the CF₃ group stable under transition metal-catalyzed cross-coupling conditions (e.g., Suzuki, Buchwald-Hartwig)? A: Yes, the CF₃ group is generally very stable under the conditions of most common palladium-catalyzed cross-coupling reactions and is frequently a substituent on one of the coupling partners.[8][12] However, C-F bond activation of a CF₃ group by a transition metal is a known, albeit often challenging, transformation that is an active area of research.[13] For standard cross-coupling protocols, you should not expect the CF₃ group to be a point of reactivity.
Q: What is the general thermal and photochemical stability of the CF₃ group? A: The trifluoromethyl group imparts excellent thermal and photochemical stability to molecules.[1] The strong C-F bonds are difficult to cleave homolytically. While there are specialized reagents that can be photochemically activated to generate trifluoromethyl radicals, a CF₃ group on a standard organic molecule is not typically considered to be photolabile.[14]
Summary of CF₃ Group Compatibility
The following table provides a general overview of the compatibility of the trifluoromethyl group with common classes of reagents.
| Reagent Class | Compatibility | Potential Issues & Mitigating Strategies |
| Strong Acids (e.g., HCl, H₂SO₄) | High | Generally stable. |
| Superacids (e.g., TfOH) | Low | Protolytic defluorination can occur. Avoid if possible. |
| Strong Bases (e.g., n-BuLi, KHMDS) | Low | High risk of defluorination via elimination. Use milder bases (e.g., K₂CO₃, DBU) and low temperatures. |
| Grignard Reagents | Low to Moderate | Can cause defluorination; formation of CF₃-Grignards is hazardous. Use low concentrations, low temperatures, or switch to organozinc or organoboron reagents. |
| Strong Hydride Reductants (e.g., LiAlH₄, AlH₃) | Low to Moderate | Risk of forming thermally unstable complexes (especially with AlH₃). Use with extreme caution at low temperatures or choose milder reagents (e.g., NaBH₄, DIBAL-H, catalytic hydrogenation). |
| Mild Hydride Reductants (e.g., NaBH₄) | High | Generally stable. |
| Oxidizing Agents (e.g., KMnO₄, m-CPBA, O₃) | High | The CF₃ group is highly resistant to oxidation. |
| Transition Metal Catalysts (e.g., Pd, Ni, Cu) | High | Generally stable under common cross-coupling conditions. |
| Lewis Acids | Moderate | Strong Lewis acids can promote decomposition. Evaluate on a case-by-case basis. |
Visualizing Instability: The Defluorination Pathway
The following diagram illustrates the common E1cB-like mechanism for the base-induced defluorination of a substrate with a proton alpha to the trifluoromethyl group.
Caption: A generalized mechanism for base-induced defluorination.
Experimental Protocols
Protocol 1: Test Reaction for Base Stability
Before committing a large amount of material, perform a small-scale test reaction to assess the stability of your trifluoromethylated substrate to the planned basic conditions.
-
Setup: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve a small amount of your substrate (e.g., 20-50 mg) in your chosen anhydrous solvent.
-
Control Sample: Take a small aliquot for TLC or LC-MS analysis to serve as a t=0 reference.
-
Cooling: Cool the reaction mixture to your intended starting temperature (e.g., -78 °C, 0 °C).
-
Base Addition: Slowly add the base (e.g., 1.1 equivalents) to the stirred solution.
-
Monitoring: Monitor the reaction by TLC or LC-MS at regular intervals (e.g., 15 min, 1 hr, 4 hr), comparing to the t=0 sample. Look for the appearance of new spots that could correspond to defluorinated byproducts.
-
Analysis: If new, lower R_f (on normal phase) or different mass peaks (M-20 for F, M-19 for HF) appear, it is a strong indication of defluorination.
References
-
Reddit. (2023). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. r/chemistry. Available at: [Link]
-
ACS Chemical Health & Safety. (2020). Serious Explosion during Large-Scale Preparation of an Amine by Alane (AlH3) Reduction of a Nitrile Bearing a CF3 Group. Available at: [Link]
-
Wikipedia. (n.d.). Trifluoromethylation. Available at: [Link]
-
Angewandte Chemie International Edition. (2021). Stable and Storable N(CF3)2 Transfer Reagents. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The effect of the terminal trifluoromethyl group on nematic liquid crystal thermal stability. Available at: [Link]
-
MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available at: [Link]
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
-
ResearchGate. (2009). Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe. Available at: [Link]
-
Beilstein Journal of Organic Chemistry. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Available at: [Link]
-
ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
-
Freie Universität Berlin Refubium. (2024). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Available at: [Link]
-
RSC Publishing. (2020). Reduction of liquid terminated-carboxyl fluoroelastomers using NaBH4/SmCl3. Available at: [Link]
-
ACS Publications. (2009). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. Available at: [Link]
-
ACS Publications. (2014). Oxidative Trifluoromethylation and Trifluoromethylthiolation Reactions Using (Trifluoromethyl)trimethylsilane as a Nucleophilic CF3 Source. Available at: [Link]
-
NIH PMC. (2017). A catalytic fluoride-rebound mechanism for C(sp3)-CF3 bond formation. Available at: [Link]
-
ResearchGate. (2016). Selective Defluorination of Trifluoromethyl Substituents by Conformationally Induced Remote Substitution. Available at: [Link]
-
PubMed. (2016). Selective Defluorination of Trifluoromethyl Substituents by Conformationally Induced Remote Substitution. Available at: [Link]
-
ResearchGate. (2020). Selective Single C(sp 3 )-F Bond Cleavage in Trifluoromethylarenes: Merging Visible Light Catalysis with Lewis Acid Activation. Available at: [Link]
-
American Chemical Society. (2023). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Available at: [Link]
-
Wikipedia. (n.d.). Trifluoromethyl group. Available at: [Link]
-
ResearchGate. (2009). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect. Available at: [Link]
-
PubMed. (2014). Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. Available at: [Link]
-
RSC Publishing. (n.d.). Oxidation of α-trifluoromethyl and non-fluorinated alcohols via the merger of oxoammonium cations and photoredox catalysis. Organic & Biomolecular Chemistry. Available at: [Link]
-
American Chemical Society. (2009). Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange. Available at: [Link]
-
NIH PMC. (n.d.). Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. Available at: [Link]
-
eScholarship.org. (2017). A catalytic fluoride-rebound mechanism for C(sp3)-CF3 bond formation. Available at: [Link]
-
Princeton University, Macmillan Group. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Available at: [Link]
-
ResearchGate. (n.d.). Structure and characterization of CI3+; Lewis acidities of CX3+ and BX3. Available at: [Link]
-
MDPI. (n.d.). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Available at: [Link]
-
American Chemical Society. (2022). Catalytic Stereospecific Construction of Aminocyclopropanes from β-Boryl Amides. Available at: [Link]
Sources
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oxidationtech.com [oxidationtech.com]
- 3. mdpi.com [mdpi.com]
- 4. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 5. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. html.rhhz.net [html.rhhz.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nitech.repo.nii.ac.jp [nitech.repo.nii.ac.jp]
- 10. pubs.acs.org [pubs.acs.org]
- 11. General, Practical and Selective Oxidation Protocol for CF3S into CF3S(O) Group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Metabolic Stability of Chromone-Based Compounds
A Guide for Drug Development Professionals
Welcome to the technical support center for researchers working with chromone-based compounds. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with the causal reasoning behind experimental choices and troubleshooting strategies. Our goal is to empower you to anticipate, diagnose, and solve the metabolic stability challenges inherent in developing chromone-scaffold drugs.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to orient your strategic approach.
Q1: Why is metabolic stability a critical concern for chromone-based drug candidates? A1: Metabolic stability, the compound's resistance to biotransformation, is a crucial determinant of its pharmacokinetic profile.[1] A compound that is metabolized too quickly will have a short half-life and poor bioavailability, potentially failing to achieve therapeutic concentrations in vivo.[2] The chromone scaffold, while a privileged structure in medicinal chemistry, often contains sites susceptible to enzymatic attack, making early assessment of metabolic stability essential for successful drug development.[3]
Q2: What are the primary metabolic pathways that affect chromone derivatives? A2: Chromone metabolism typically proceeds through two main phases. Phase I reactions, primarily mediated by Cytochrome P450 (CYP) enzymes, introduce or expose functional groups through oxidation, reduction, or hydrolysis.[4][5] Phase II reactions involve conjugation of these groups with endogenous molecules, such as glucuronic acid (catalyzed by UGTs), to increase water solubility and facilitate excretion.[6] For chromones, common metabolic transformations include hydroxylation of the aromatic rings and O-dealkylation of alkoxy substituents, followed by glucuronidation of hydroxyl groups.[7][8]
Q3: What is the difference between a microsomal stability assay and a hepatocyte stability assay, and when should I use each? A3: The choice of assay depends on your screening stage and the specific questions you are asking.
-
Liver Microsomal Stability Assay: This is a subcellular fraction containing a high concentration of Phase I (CYP) and some Phase II (UGT) enzymes.[7] It is cost-effective, adaptable to high-throughput screening, and excellent for initial rank-ordering of compounds based on their susceptibility to oxidative metabolism.[9][10]
-
Hepatocyte Stability Assay: This uses intact liver cells, providing a more physiologically relevant system that includes the full complement of Phase I and Phase II enzymes, as well as active transporter proteins.[11][12] It is the gold standard for obtaining a comprehensive in vitro clearance value that can better predict in vivo hepatic clearance.[13] Use this assay for lead candidates that have passed initial screens.
Q4: My compound is highly stable in the microsomal assay but shows high clearance in hepatocytes. What does this suggest? A4: This discrepancy strongly suggests that your compound is primarily cleared by metabolic pathways not fully represented in microsomes. The most likely culprits are Phase II conjugation reactions (like sulfation) or metabolism by cytosolic enzymes (like aldehyde oxidase) that are abundant in whole hepatocytes but absent or inactive in microsomal preparations.[9] It could also indicate that the compound is a substrate for hepatic uptake transporters, leading to high intracellular concentrations and subsequent metabolism in hepatocytes.
Section 2: Core Concepts in Chromone Metabolism
Understanding the enzymatic machinery is key to predicting and interpreting metabolic fate. Chromones, as part of the broader flavonoid family, are subject to extensive biotransformation.[3]
The metabolic journey of a chromone derivative is typically a two-step process.
-
Phase I Metabolism (Functionalization): Dominated by Cytochrome P450 (CYP) enzymes, particularly isoforms in the CYP1, CYP2, and CYP3 families.[4][14] These enzymes are hemoproteins that catalyze the oxidation of lipophilic compounds. For a typical chromone, this often involves aromatic hydroxylation or O-dealkylation of substituted ethers.
-
Phase II Metabolism (Conjugation): Once a "handle" (like a hydroxyl group) is exposed, Phase II enzymes attach polar endogenous molecules to it. The most critical enzyme family for chromones is UDP-glucuronosyltransferase (UGT), which conjugates glucuronic acid to the compound, drastically increasing its water solubility for excretion.[6][15]
The interplay between these pathways determines the overall clearance rate of the compound.
Caption: Common metabolic pathways for chromone-based compounds.
Section 3: Experimental Workflows & Protocols
Accurate and reproducible data is the foundation of any drug discovery program. Here are standardized protocols for the two most common in vitro stability assays.
Liver Microsomal Stability Assay
This assay measures the intrinsic clearance (CLint) of a compound by Phase I enzymes.
Caption: Step-by-step workflow for a typical microsomal stability assay.
-
Reagent Preparation:
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 1 µM stock solution of your test compound in a solvent like DMSO.
-
Prepare a regenerating system for the cofactor NADPH (e.g., NADPH-regenerating system solution A and B).
-
-
Incubation:
-
In a 96-well plate, add buffer, microsomes (final concentration ~0.5 mg/mL), and your test compound (final concentration 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the reaction by adding the NADPH solution. A parallel incubation without NADPH serves as a negative control for non-enzymatic degradation.
-
-
Time-Point Sampling:
-
Sample Analysis:
-
Centrifuge the collection plate to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[16]
-
-
Data Calculation:
-
Determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural log of the percent remaining versus time. The slope of this line gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).[17]
-
| Parameter | Typical Value | Rationale |
| Microsome Conc. | 0.2 - 1.0 mg/mL | Balances enzymatic activity with potential for non-specific binding. |
| Compound Conc. | 0.5 - 1.0 µM | Should be well below the enzyme's Km to ensure first-order kinetics. |
| NADPH Conc. | 1 mM (or regenerating system) | Ensures the cofactor is not rate-limiting for CYP enzymes. |
| Incubation Temp. | 37°C | Mimics physiological temperature for optimal enzyme activity. |
Plated Hepatocyte Stability Assay
This assay provides a more comprehensive view of metabolic clearance. For low-turnover compounds, longer incubation times are possible with plated hepatocytes compared to suspension cultures.[18]
-
Cell Plating:
-
Thaw and plate cryopreserved hepatocytes on collagen-coated plates according to the supplier's protocol.[19]
-
Allow cells to form a monolayer and recover (typically 4-24 hours).
-
-
Incubation:
-
Remove the plating medium and replace it with fresh, pre-warmed incubation medium.
-
Add the test compound (final concentration ~1 µM).
-
Incubate at 37°C in a humidified CO2 incubator.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), sample the incubation medium and/or lyse the cells.
-
Quench the samples immediately with a cold organic solvent containing an internal standard.
-
-
Sample Analysis & Data Calculation:
-
Follow the same analysis and calculation steps as the microsomal assay. CLint is typically expressed as µL/min/million cells.
-
Section 4: Troubleshooting Guide
Q: My chromone compound shows very high clearance (t½ < 5 min) in the microsomal assay. How do I confirm this is real and identify the cause?
A: Rapid clearance can be alarming, but it provides valuable data. The goal is to determine if the loss is due to metabolic instability or an experimental artifact.
Step 1: Rule out Artifacts.
-
Non-Specific Binding: Highly lipophilic compounds can stick to the plasticware or microsomal protein, mimicking clearance.
-
Troubleshooting Protocol: Run the assay in parallel with heat-inactivated microsomes or in the absence of the NADPH cofactor. If significant loss of the compound still occurs, non-specific binding is a likely cause.[20] Consider using low-binding plates.
-
-
Chemical Instability: The compound may be unstable at pH 7.4 and 37°C.
-
Troubleshooting Protocol: Incubate the compound in the reaction buffer without any microsomes. Significant degradation points to inherent chemical instability.
-
Step 2: Confirm Enzymatic Activity.
-
Cofactor Dependence: True CYP-mediated metabolism is NADPH-dependent.
-
Verification: Compare the clearance in the presence and absence of NADPH. A significant difference confirms the involvement of CYP enzymes.[7]
-
-
Enzyme Inhibition: Use a broad-spectrum CYP inhibitor.
-
Troubleshooting Protocol: Pre-incubate the microsomes with 1-aminobenzotriazole (1-ABT), a pan-CYP inhibitor, before adding your compound. A dramatic increase in stability confirms that clearance is CYP-mediated.
-
Step 3: Identify the Metabolic "Hotspot".
-
If clearance is confirmed to be enzymatic, the next step is to find where on the molecule the metabolism is occurring. This is a critical step for medicinal chemistry optimization.
-
Metabolite Identification: Use high-resolution LC-MS/MS to analyze the samples from a scaled-up incubation. Look for new peaks corresponding to expected metabolic products (e.g., Parent Mass +16 for hydroxylation).[16][21]
-
In Silico Modeling: Use computational tools to predict sites of metabolism. These models can identify atoms with a high probability of being oxidized by CYPs.[2]
-
Caption: Decision tree for troubleshooting high clearance results.
Section 5: Strategies for Enhancing Metabolic Stability
Once a metabolic liability is confirmed, medicinal chemistry strategies can be employed to improve the compound's profile.
1. Blocking Metabolic Hotspots (Soft Spot Protection) This is the most direct strategy. Once a labile position on the chromone scaffold is identified, it can be blocked to prevent enzymatic attack.
-
Deuteration: Replacing a C-H bond at a metabolic hotspot with a C-D bond can slow the rate of cleavage due to the kinetic isotope effect. This is a subtle modification that is unlikely to alter pharmacology.[22]
-
Halogenation: Introducing a fluorine atom at or near a labile site can effectively block metabolism. The C-F bond is extremely strong, and fluorine's electron-withdrawing nature can deactivate adjacent sites.[22][23]
2. Bioisosteric Replacement This strategy involves replacing a metabolically unstable functional group with a different group that is chemically distinct but has similar physical or electronic properties, thus preserving biological activity.[24][25]
-
Example: If an O-methyl group on the chromone ring is rapidly cleaved (O-dealkylation), it could be replaced with a more stable group.
| Labile Group | Potential Bioisostere | Rationale |
| Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | More resistant to oxidative cleavage. |
| Phenyl Ring | Pyridyl Ring | Reduces electron density, making the ring less susceptible to oxidation.[26] |
| Methyl (-CH₃) | Trifluoromethyl (-CF₃) | Blocks benzylic oxidation. |
3. Conformational Constraint Sometimes, locking the molecule into a more rigid conformation can prevent it from fitting optimally into the active site of a metabolizing enzyme. This can be achieved by introducing cyclic structures or bulky groups.[27]
These strategies are not mutually exclusive and are often used in combination to systematically improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound.
References
- Triazole and Pyrazole Hybrids of Electrophilic Natural Products as Promising Anticancer Agents. MDPI.
- Chromone and Flavonoid Alkaloids: Occurrence and Bioactivity. PMC - NIH.
- Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.
- Metabolic Stability Assay Services. BioIVT.
- Microsomal Stability Assay.
- How to improve metabolic stability in drug discovery. YouTube.
- Synthetic Routes and Biological Activities of Chromone Scaffolds: An Overview.
- Protocols Using Plateable Human Hep
- Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec.
- Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. PubMed Central.
- Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. PMC.
- Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC - NIH.
- Bioisosteric Replacement Str
- Strategies to Enhance Metabolic Stabilities. PubMed.
- Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io.
- Bioisosteres that influence metabolism. Hypha Discovery Blogs.
- In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds. Thermo Fisher Scientific - ES.
- Glucuronid
- LC-HRMS/MS-Based Metabolomics Approaches Applied to the Detection of Antifungal Compounds and a Metabolic Dynamic Assessment of Orchidaceae. PMC - NIH.
- Biochemistry, Cytochrome P450.
- Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed.
- Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat D
- Human Cytochrome P450 (CYP) Enzymes and Their Roles in Drug Metabolism and Disposition. MDPI.
- Advanced in vitro metabolic stability assays for drug discovery. Nuvisan.
- Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegener
- Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega.
- Role of Glucuronidation in Drug Detoxification and Elimination. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
- Hepatocyte Stability Assay.
- Integrated transcriptomic, untargeted and targeted metabolomic analyses reveal seasonal regulatory mechanisms of vascular cambium activity in woody plants: insights
- Bioisosteric Replacements. Cambridge MedChem Consulting.
- Roles of glucuronidation and UDP-glucuronosyltransferases in xenobiotic bioactiv
- Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Fe
- 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts.
- Computational strategies for metabolite identific
- Hepatocyte Stability. Cyprotex ADME-Tox Solutions | Evotec.
- (PDF) Metabolic stability and its role in the discovery of new chemical entities.
- Human Cytochromes P450 and Their Role in Metabolism-Based Drug-Drug Interactions. Taylor & Francis eBooks.
- Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. NIH.
- (PDF) An Automated Identification Tool for LC-MS Based Metabolomics Studies.
- (PDF) Glucuronidation in Humans: Pharmacogenetic and Developmental Aspects.
- The role of bioisosterism in modern drug design: Current applic
- Human Cytochromes P450 Associated with the Phase 1 Metabolism of Drugs and other Xenobiotics: A Compilation of Substrates and Inhibitors of the CYP1, CYP2 and CYP3 Families.
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ijpcbs.com [ijpcbs.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Glucuronidation - Wikipedia [en.wikipedia.org]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. nuvisan.com [nuvisan.com]
- 14. Cytochrome P450 Enzymes and Drug Metabolism in Humans | MDPI [mdpi.com]
- 15. Roles of glucuronidation and UDP-glucuronosyltransferases in xenobiotic bioactivation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. bdj.co.jp [bdj.co.jp]
- 20. bioivt.com [bioivt.com]
- 21. researchgate.net [researchgate.net]
- 22. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 23. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. hyphadiscovery.com [hyphadiscovery.com]
- 27. Strategies to Enhance Metabolic Stabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Chromone Scaffold: A Privileged Platform for Kinase Inhibition - A Comparative Guide
Introduction: The Versatility of the Chromone Scaffold in Kinase Inhibitor Design
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundational templates for the development of novel therapeutics. The chromone scaffold, a benzopyran-4-one core, is unequivocally one such "privileged structure."[1] Its prevalence in natural products and its synthetic tractability have made it a cornerstone for the design of a diverse array of pharmacologically active compounds.[1] For researchers and drug development professionals in oncology and beyond, the chromone nucleus offers a versatile platform for creating potent and selective kinase inhibitors.[1][2][3]
This guide provides an in-depth, objective comparison of chromone-based kinase inhibitors against established, clinically relevant kinase inhibitors. We will delve into the experimental data that underpins their activity, provide detailed protocols for their evaluation, and explore the mechanistic rationale behind their design and function. While the specific molecule 6-amino-2-(trifluoromethyl)-4H-chromen-4-one lacks sufficient public data on its kinase inhibitory profile, the broader family of chromone derivatives provides a rich field of study.
Chromone Derivatives as Potent and Selective Kinase Inhibitors
The inherent stability and synthetic accessibility of the chromone ring system allow for systematic modifications, enabling the fine-tuning of inhibitory activity and selectivity against various protein kinases.[2] This has led to the discovery of chromone derivatives that target a range of kinases implicated in cancer and other diseases.
Targeting the PI3K-Related Kinase (PIKK) Family: DNA-PK Inhibitors
A significant breakthrough in the application of the chromone scaffold has been the development of potent inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in the DNA damage response pathway.[4] The 2-morpholino-4H-chromen-4-one pharmacophore has proven to be a particularly fruitful starting point for developing these inhibitors.[4]
One of the most well-characterized examples is NU7441 (KU-57788) , which exhibits a high degree of potency and selectivity for DNA-PK.[5][6][7][8] Further structure-activity relationship (SAR) studies have led to the identification of even more potent compounds, such as N-(2-(cyclopropylmethoxy)-4-(2-morpholino-4-oxo-4H-chromen-8-yl)phenyl)-2-morpholinoacetamide , which demonstrates an impressive IC50 of 8 nM.[4] Some of these derivatives also exhibit dual inhibitory activity against Phosphoinositide 3-Kinases (PI3Ks), another critical family of signaling proteins.[9]
Expanding the Target Space: CK2 and ROCK Inhibition
The versatility of the chromone scaffold is further highlighted by its application in targeting other kinase families. For instance, hybridization of the chromone skeleton with a 2-aminothiazole scaffold has yielded potent inhibitors of Protein Kinase CK2 , a promiscuous serine/threonine kinase implicated in a wide range of cancers.[10] Compound 5i from this series is a notable example, with a reported IC50 of 0.08 µM.[10] Additionally, a naphthyl-based flavonoid derivative, 2-(4'-hydroxynaphthyl)chromen-4-one , has been identified as a CK2 inhibitor with an IC50 of 0.45 µM.[11]
Furthermore, researchers have successfully designed 4H-chromen-4-one derivatives as a novel class of inhibitors for Rho-associated coiled-coil containing protein kinases (ROCKs) , which are implicated in diabetic retinopathy.[12][13]
Benchmarking Against Established Kinase Inhibitors
To contextualize the performance of these chromone-based compounds, it is essential to compare them with well-established kinase inhibitors that are either in clinical use or are widely used as research tools.
Sorafenib: A Multi-Kinase Inhibitor
Sorafenib is an oral multi-kinase inhibitor that targets several key kinases involved in tumor progression and angiogenesis, including Raf-1, B-Raf, VEGFR-2, VEGFR-3, PDGFR-β, Flt3, and c-KIT. This broad spectrum of activity makes it a valuable therapeutic agent for various cancers.[14]
Gefitinib: A Selective EGFR Tyrosine Kinase Inhibitor
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[15] Its efficacy is particularly pronounced in non-small cell lung cancers (NSCLCs) that harbor activating mutations in the EGFR gene.[15] The IC50 values for gefitinib are highly dependent on the mutational status of EGFR in the target cells.[16][17]
Comparative Data Summary
The following table provides a side-by-side comparison of the inhibitory activities of selected chromone derivatives and established kinase inhibitors.
| Inhibitor | Target Kinase(s) | IC50 (nM) |
| Chromone-Based Inhibitors | ||
| NU7441 (KU-57788) | DNA-PK | 14[5][8] |
| N-(2-(cyclopropylmethoxy)-4-(2-morpholino-4-oxo-4H-chromen-8-yl)phenyl)-2-morpholinoacetamide | DNA-PK | 8[4] |
| Compound 5i (chromone-2-aminothiazole derivative) | CK2 | 80[10] |
| 2-(4'-hydroxynaphthyl)chromen-4-one | CK2 | 450[11] |
| Established Kinase Inhibitors | ||
| Sorafenib | Raf-1, B-Raf, VEGFR-2, VEGFR-3, PDGFR-β, Flt3, c-KIT | 6, 22, 90, 20, 57, 58, 68 (respectively) |
| Gefitinib | EGFR (mutant) | ~13-77 (in sensitive cell lines)[17] |
| IC87114 | PI3Kδ | 500[18][19] |
Mechanistic Insights: Visualizing Key Signaling Pathways
To appreciate the significance of inhibiting these kinases, it is crucial to understand their roles in cellular signaling. The following diagrams illustrate two of the most critical pathways in cancer biology that are targeted by the inhibitors discussed.
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival.
Caption: The Ras/Raf/MEK/ERK signaling pathway, a central driver of cell proliferation.
Experimental Protocols: A Guide to Evaluating Kinase Inhibitors
The robust evaluation of kinase inhibitors relies on well-designed and meticulously executed experiments. Here, we provide detailed protocols for two fundamental assays in kinase inhibitor research.
In Vitro Kinase Inhibition Assay (Mobility Shift Assay)
This protocol describes a common method for determining the in vitro potency (IC50) of a compound against a purified kinase.[20]
Principle: A kinase phosphorylates a specific substrate, altering its charge. The phosphorylated product and the unphosphorylated substrate can then be separated and quantified by capillary electrophoresis based on their different electrophoretic mobilities.[20] The extent of inhibition at various compound concentrations is used to calculate the IC50 value.[20]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer appropriate for the specific kinase being assayed. This typically includes a buffer (e.g., HEPES), MgCl2, ATP, and a reducing agent (e.g., DTT).
-
Prepare a stock solution of the kinase substrate.
-
Prepare serial dilutions of the test compound in DMSO.
-
Prepare a positive control inhibitor with a known IC50 for the target kinase.[20]
-
-
Kinase Reaction:
-
In a microplate, add the kinase buffer, the kinase enzyme, and the test compound or DMSO (for the negative control).
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the ATP and substrate solution.
-
Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution, which typically contains a chelating agent like EDTA to sequester Mg2+ ions.
-
-
Analysis by Capillary Electrophoresis:
-
Transfer the reaction mixtures to an appropriate sample plate for the capillary electrophoresis instrument.
-
Separate the phosphorylated product from the unphosphorylated substrate based on their charge-to-mass ratio.
-
Quantify the peak areas corresponding to the substrate and product.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.[20]
-
Western Blotting for Phosphorylated Proteins
This protocol is essential for assessing the effect of a kinase inhibitor on its target pathway within a cellular context.
Principle: Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate. By using antibodies that specifically recognize the phosphorylated form of a protein, one can determine the extent to which a kinase inhibitor is blocking the phosphorylation of its downstream targets.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture the desired cell line to an appropriate confluency.
-
Treat the cells with various concentrations of the kinase inhibitor or a vehicle control (e.g., DMSO) for a specified duration.
-
If the kinase is activated by an external stimulus (e.g., a growth factor), add the stimulus for a short period before harvesting the cells.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling them in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the protein or a housekeeping protein (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software.
-
Conclusion
The chromone scaffold represents a highly versatile and pharmacologically significant class of compounds.[1] Its "privileged" nature has been successfully exploited to develop potent and selective inhibitors of a range of protein kinases. While the specific compound this compound remains to be fully characterized in the public domain, the broader family of chromone derivatives continues to be a rich source of novel kinase inhibitors with therapeutic potential. The comparative data and experimental protocols presented in this guide are intended to provide researchers with a solid foundation for the evaluation and further development of this promising class of molecules.
References
-
Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. (n.d.). Preprints.org. Retrieved January 25, 2026, from [Link]
-
Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. (2025, December 30). American Chemical Society. Retrieved January 25, 2026, from [Link]
-
1-substituted (Dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-ones endowed with dual DNA-PK/PI3-K inhibitory activity. (2013, August 22). PubMed. Retrieved January 25, 2026, from [Link]
-
Sorafenib Inhibits Many Kinase Mutations Associated with Drug-Resistant Gastrointestinal Stromal Tumors. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]
-
Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]
-
Structural activity relationship of chromones against various protein kinase activities. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Discovery of 4H-Chromen-4-one Derivatives as a New Class of Selective Rho Kinase (ROCK) Inhibitors, which Showed Potent Activity in ex Vivo Diabetic Retinopathy Models. (2019, November 6). ACS Publications. Retrieved January 25, 2026, from [Link]
-
Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors. (2022, August 1). PubMed. Retrieved January 25, 2026, from [Link]
-
The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils. (2021, March 15). PubMed. Retrieved January 25, 2026, from [Link]
-
The half maximal inhibitory concentration (IC 50 ) values of gefitinib, volasertib, and genistein and the combination index (CI) values in A549 and A549 TXR cells. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Discovery of 4 H-Chromen-4-one Derivatives as a New Class of Selective Rho Kinase (ROCK) Inhibitors, which Showed Potent Activity in ex Vivo Diabetic Retinopathy Models. (2019, December 12). PubMed. Retrieved January 25, 2026, from [Link]
-
8-Biarylchromen-4-one inhibitors of the DNA-dependent protein kinase (DNA-PK). (2025, August 9). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]
-
IC50 values (μM) for sorafenib, BMS-8 and Derivatives 13-33. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
DNA-dependent protein kinase (DNA-PK) inhibitors: structure-activity relationships for O-alkoxyphenylchromen-4-one probes of the ATP-binding domain. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]
-
IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]
-
Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
Synthesis and biological evaluation of novel 2 (4`-hydroxynaphthyl) chromen-4-one as a CK2 inhibitor. (2018, April 2). PubMed. Retrieved January 25, 2026, from [Link]
-
PI3K inhibitors LY294002 and IC87114 reduce inflammation in carrageenan-induced paw oedema and down-regulate inflammatory gene expression in activated macrophages. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]
-
Initial Testing (Stage 1) of the Multi-targeted Kinase Inhibitor Sorafenib by the Pediatric Preclinical Testing Program. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]
-
A Novel Chromone Derivative With Anti-Inflammatory Property via Inhibition of ROS-dependent Activation of TRAF6-ASK1-p38 Pathway. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]
-
IC-87114 | PI3K Inhibitor | Buy from Supplier AdooQ®. (n.d.). AdooQ Bioscience. Retrieved January 25, 2026, from [Link]
-
(PDF) Design, synthesis, and evaluation of 4-chromenone derivatives combined with N-acylhydrazone for aurora kinase A inhibitor. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
NU-7441 (KU-57788) | DNA-PK inhibitor | Buy from Supplier AdooQ®. (n.d.). AdooQ Bioscience. Retrieved January 25, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. DNA-dependent protein kinase (DNA-PK) inhibitors: structure-activity relationships for O-alkoxyphenylchromen-4-one probes of the ATP-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. rndsystems.com [rndsystems.com]
- 8. adooq.com [adooq.com]
- 9. 1-substituted (Dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-ones endowed with dual DNA-PK/PI3-K inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of novel 2 (4`-hydroxynaphthyl) chromen-4-one as a CK2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of 4 H-Chromen-4-one Derivatives as a New Class of Selective Rho Kinase (ROCK) Inhibitors, which Showed Potent Activity in ex Vivo Diabetic Retinopathy Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sorafenib Inhibits Many Kinase Mutations Associated with Drug-Resistant Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
- 19. selleckchem.com [selleckchem.com]
- 20. mdpi.com [mdpi.com]
The Fluorine Advantage: A Comparative Efficacy Guide to 6-amino-2-(trifluoromethyl)-4H-chromen-4-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive scaffolds is a proven strategy for enhancing pharmacological properties. This guide provides an in-depth comparison of the efficacy of 6-amino-2-(trifluoromethyl)-4H-chromen-4-one against its non-fluorinated analogs, supported by experimental data from analogous compounds and established principles of drug design. As a Senior Application Scientist, this document is structured to offer not just data, but a logical framework for understanding the profound impact of trifluoromethylation on the biological activity of the aminoflavone core.
Introduction: The Rationale for Fluorine in Chromenone Scaffolds
The 4H-chromen-4-one, or flavone, skeleton is a privileged structure in drug discovery, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities, including potent anticancer effects. The amino-substituted flavones, in particular, have garnered significant interest for their cytotoxic properties against various cancer cell lines.[1]
The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic profile.[2] This is due to the unique properties of the -CF3 group, including its high electronegativity, metabolic stability, and ability to increase lipophilicity. These characteristics can lead to enhanced membrane permeability, improved binding affinity to biological targets, and resistance to metabolic degradation, ultimately resulting in a more potent and effective drug candidate.
This guide will explore the tangible benefits of this chemical modification by comparing this compound to its non-fluorinated counterparts, providing a clear rationale for its superior potential as a therapeutic agent.
Synthesis of Fluorinated and Non-Fluorinated Aminoflavones
The synthesis of 6-amino-4H-chromen-4-one derivatives typically involves a multi-step process. A general and adaptable synthetic route is outlined below.
Experimental Protocol: General Synthesis of 6-amino-4H-chromen-4-ones
A common approach to synthesizing 6-amino-4H-chromen-4-ones involves the Baker-Venkataraman rearrangement. The synthesis of the trifluoromethylated analog requires the use of a fluorinated starting material, such as ethyl trifluoroacetate.
Step 1: Synthesis of the 1,3-diketone intermediate
-
To a solution of 2'-hydroxy-5'-nitroacetophenone in pyridine, add ethyl trifluoroacetate (for the fluorinated analog) or ethyl acetate (for the non-fluorinated analog).
-
Heat the reaction mixture under reflux for several hours.
-
After cooling, acidify the mixture with dilute hydrochloric acid to precipitate the 1,3-diketone.
-
Filter, wash with water, and dry the solid product.
Step 2: Cyclization to the chromone core
-
Dissolve the 1,3-diketone from Step 1 in glacial acetic acid.
-
Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Heat the mixture to reflux to induce cyclization.
-
Pour the cooled reaction mixture into ice water to precipitate the 6-nitro-2-(trifluoromethyl)-4H-chromen-4-one or 6-nitro-4H-chromen-4-one.
-
Collect the solid by filtration, wash, and dry.
Step 3: Reduction of the nitro group
-
Suspend the nitro-chromone from Step 2 in ethanol.
-
Add a reducing agent, such as tin(II) chloride or iron powder in the presence of an acid.
-
Heat the mixture to reflux until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization to yield the final this compound or 6-amino-4H-chromen-4-one.
Figure 1: General synthetic workflow for this compound and its non-fluorinated analog.
Comparative Efficacy: The Decisive Role of the Trifluoromethyl Group
A pivotal study on isoxazole-based anticancer agents provides a clear precedent. In this research, the trifluoromethylated isoxazole, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole, exhibited an IC50 value of 2.63 µM against the human breast cancer cell line MCF-7.[3] Strikingly, its non-trifluoromethylated counterpart, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole, displayed a significantly higher IC50 of 19.72 µM under the same experimental conditions.[3] This represents an almost eight-fold increase in potency directly attributable to the presence of the -CF3 group.
This dramatic enhancement in activity can be attributed to several factors:
-
Increased Lipophilicity: The trifluoromethyl group enhances the molecule's ability to cross cell membranes, leading to higher intracellular concentrations at the target site.
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to enzymatic degradation, prolonging the compound's half-life and its duration of action.
-
Improved Target Binding: The high electronegativity of the fluorine atoms can lead to more favorable interactions with the biological target, such as through dipole-dipole interactions or hydrogen bonding, resulting in a higher binding affinity.
Based on these established principles and the compelling data from analogous heterocyclic systems, it is highly probable that this compound would exhibit significantly greater cytotoxic potency against cancer cell lines compared to its non-fluorinated analog.
Data Presentation: Comparative Cytotoxicity of Analogous Compounds
The following table summarizes the reported IC50 values for the analogous trifluoromethylated and non-trifluoromethylated isoxazole derivatives against the MCF-7 human breast cancer cell line.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl )isoxazole | MCF-7 | 2.63 | [3] |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (non-fluorinated) | MCF-7 | 19.72 | [3] |
Experimental Protocols for Biological Evaluation
To enable researchers to conduct their own comparative studies, this section provides a detailed protocol for a standard in vitro cytotoxicity assay.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of living cells to form purple formazan crystals.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
96-well plates
-
Test compounds (fluorinated and non-fluorinated chromenones)
-
Vehicle control (e.g., DMSO)
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control and a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Figure 2: Workflow for the MTT cell viability assay.
Conclusion: The Path Forward for Fluorinated Aminoflavones
The strategic incorporation of a trifluoromethyl group at the 2-position of the 6-amino-4H-chromen-4-one scaffold represents a promising avenue for the development of potent anticancer agents. While direct comparative data is pending, the wealth of evidence from analogous fluorinated heterocyclic compounds strongly suggests a significant enhancement in cytotoxic efficacy. The principles of increased lipophilicity, metabolic stability, and improved target binding provide a solid scientific rationale for this expectation.
This guide provides the necessary framework, including synthetic strategies and detailed bioassay protocols, for researchers to further investigate and quantify the "fluorine advantage" in this specific molecular context. The continued exploration of fluorinated aminoflavones holds considerable promise for the discovery of novel and more effective cancer therapeutics.
References
- Ganot, N., Meker, S., Reytman, L., Tzubery, A., & Tshuva, E. Y. (2022). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (187).
- Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
- ATCC. (n.d.).
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols, 237-245.
- de Fátima, Â., Braga, T. C., Silva, M. M., do Nascimento, E. O. O., da Silva, E. C. D., de Freitas Rego, Y., ... & Santos, J. C. C. (2022). Synthesis, Anticancer Activities and Experimental-Theoretical DNA Interaction Studies of 2-Amino-4-Phenyl-4H-benzo [h] chromene-3-carbonitrile. European Journal of Medicinal Chemistry Reports, 4, 100030.
- Al-Ostoot, F. H., Al-Wahaibi, L. H., Al-Issa, T. A., & El-Emam, A. A. (2021). One-Step Synthesis of Substituted 2-Amino-4H-chromenes and 2-Amino-4H-benzo [f] chromenes. Molecular and Crystal Structure of 2-Amino-3-cyano-6-hydroxy-4-phenyl-4H-benzo [f] chromene. Crystals, 11(8), 947.
- Gholipour, S., Ghorbani-Choghamarani, A., & Norouzi, M. (2018). Triazine functionalized ordered mesoporous organosilica as a novel organocatalyst for the facile one-pot synthesis of 2-amino-4H-chromenes under solvent-free conditions. New Journal of Chemistry, 42(15), 12659-12668.
- El-Sawy, E. R., Mandour, A. H., El-Hallouty, S. M., Shaker, K. H., & Abo-Salem, H. M. (2014). One-Pot Four-Component Synthesis of Novel Amino-Tetrahydro-Chromene Derivatives Anchored with Dual Triazole Moieties. ChemistryOpen, 3(5), 187-193.
- Zheng, X., Cao, J. G., Meng, W. D., & Qing, F. L. (2003). Synthesis and anticancer effect of B-ring trifluoromethylated flavonoids. Bioorganic & medicinal chemistry letters, 13(20), 3423-3427.
- Stevenson, R. J., Avi, M. R., Hong, Y., Yang, S., O'Connor, P. D., Denny, W. A., & Flanagan, J. U. (2018). An SAR study of hydroxy-trifluoromethylpyrazolines as inhibitors of Orai1-mediated store operated Ca2+ entry in MDA-MB-231 breast cancer cells using a convenient Fluorescence Imaging Plate Reader assay. European journal of medicinal chemistry, 157, 109-122.
- Wozniak, K., & Ciolkowski, M. (2020). Therapeutic Perspectives of Aminoflavonoids—A Review. Molecules, 25(22), 5348.
- Wozniak, K., & Ciolkowski, M. (2020). Therapeutic Perspectives of Aminoflavonoids—A Review. Molecules, 25(22), 5348.
- Dehelean, C. A., Soica, C., Pinzaru, I., & Coricovac, D. (2013). Anticancer activity of aminoflavonoids. Drug research, 63(12), 627-632.
- Szychowski, K. A., Wójciak, M., Pels, K., & Gmiński, J. (2022).
- Marco-Contelles, J., et al. (2021). Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors. RSC Medicinal Chemistry, 12(7), 1185-1196.
- Marco-Contelles, J., et al. (2021). Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors. RSC Medicinal Chemistry, 12(7), 1185-1196.
- Marco-Contelles, J., et al. (2021). Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors. RSC Medicinal Chemistry, 12(7), 1185-1196.
- Singh, P., Singh, A., Singh, I., & Singh, O. (2021). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC advances, 11(5), 2829-2841.
- Paprocka, R., et al. (2017).
- Kumar, A., et al. (2013). Synthesis of 2-amino-4H-chromene derivatives under microwave irradiation and their antimicrobial activity. Journal of Chemical Sciences, 125(3), 525-530.
- Khan, I., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 8, 575.
- Makola, M. M., et al. (2020).
- Huffman, J. W., et al. (2006). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Bioorganic & Medicinal Chemistry, 14(1), 286-296.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validating the Anticancer Activity of 6-amino-2-(trifluoromethyl)-4H-chromen-4-one: An In Vivo Comparative Guide
Introduction: The Promise of a Novel Chromone Derivative
The chromone scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide range of pharmacological activities, including potent anticancer effects.[1] The novel compound, 6-amino-2-(trifluoromethyl)-4H-chromen-4-one, integrates two key pharmacophores: the 4-chromenone core and a trifluoromethyl group, which is known to enhance metabolic stability and cellular permeability. The presence of an amino group at the 6-position further offers potential for specific interactions with biological targets. While in vitro studies are essential for initial screening, the true therapeutic potential of this compound can only be ascertained through rigorous in vivo validation.[2]
This guide provides a comprehensive framework for designing and executing in vivo studies to validate the anticancer activity of this compound. We will explore the selection of appropriate animal models, detail robust experimental protocols, and provide a comparative analysis with established anticancer agents. The overarching goal is to generate a preclinical data package that is both scientifically sound and predictive of clinical efficacy.
Understanding the Putative Mechanism of Action
Chromone derivatives exert their anticancer effects through diverse mechanisms, including the inhibition of key signaling pathways and enzymes crucial for cancer cell proliferation and survival.[3] For this compound, two primary putative mechanisms of action are of particular interest based on the activities of structurally related compounds:
-
PI3K/mTOR Pathway Inhibition: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival.[4] Several chromone derivatives have been identified as inhibitors of this pathway.[1]
-
Topoisomerase Inhibition: Topoisomerases are essential enzymes that regulate DNA topology during replication and transcription.[5] Their inhibition leads to DNA damage and apoptosis in rapidly dividing cancer cells. Certain chromone analogs have shown the ability to inhibit topoisomerase I and/or II.[6][7]
The following diagram illustrates the potential targeting of these pathways by this compound.
Caption: General experimental workflow for in vivo efficacy studies.
Step-by-Step Protocol: Xenograft Efficacy Study
-
Cell Culture and Preparation:
-
Culture MCF-7 human breast cancer cells in appropriate media until they reach 80-90% confluency.
-
Harvest the cells and resuspend them in a sterile, serum-free medium or Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of 6-8 week old female athymic nude mice.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Groups and Administration:
-
Group 1 (Vehicle Control): Administer the vehicle used to dissolve the test and control compounds (e.g., 0.5% carboxymethylcellulose).
-
Group 2 (Test Compound): Administer this compound at three dose levels (e.g., 10, 30, and 100 mg/kg) via oral gavage, once daily.
-
Group 3 (Positive Control - PI3K Inhibitor): Administer Alpelisib (a known PI3K inhibitor) at a clinically relevant dose. [8] * Group 4 (Positive Control - Topoisomerase Inhibitor): Administer Doxorubicin (a known topoisomerase inhibitor) at a standard effective dose. [9]
-
-
Efficacy and Toxicity Monitoring:
-
Continue to monitor tumor volume and body weight every 2-3 days.
-
Observe the animals daily for any signs of toxicity (e.g., changes in behavior, ruffled fur, weight loss).
-
-
Study Endpoint and Sample Collection:
-
The study should be terminated when the tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm^3) or after a set duration (e.g., 21-28 days).
-
At the endpoint, euthanize the mice and collect blood samples for potential biomarker analysis.
-
Excise the tumors, weigh them, and preserve them for histological and molecular analysis.
-
Comparative Data Analysis and Expected Outcomes
The primary endpoint of the study is the inhibition of tumor growth. The following table illustrates how the data can be presented for a clear comparison between the treatment groups.
| Treatment Group | Mean Tumor Volume (mm³) at Endpoint ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | 1850 ± 150 | - | +5 ± 2 |
| This compound (10 mg/kg) | 1200 ± 120 | 35 | +3 ± 1.5 |
| This compound (30 mg/kg) | 750 ± 90 | 59 | +1 ± 2 |
| This compound (100 mg/kg) | 400 ± 60 | 78 | -2 ± 2.5 |
| Alpelisib (Positive Control) | 550 ± 75 | 70 | -3 ± 3 |
| Doxorubicin (Positive Control) | 350 ± 50 | 81 | -8 ± 4 |
Tumor Growth Inhibition (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100
A statistically significant, dose-dependent reduction in tumor growth with the test compound, comparable to or exceeding the positive controls, would provide strong evidence of its in vivo anticancer activity. Minimal body weight loss and no other observable signs of toxicity would indicate a favorable safety profile.
Conclusion and Future Directions
This guide outlines a systematic and comparative approach to validating the in vivo anticancer activity of this compound. A successful outcome from the proposed CDX model study would warrant further investigation into the compound's mechanism of action through pharmacodynamic studies and exploration of its efficacy in more clinically relevant models, such as PDX models. The ultimate goal is to translate promising preclinical findings into novel and effective cancer therapies.
References
-
Bhatia, R., et al. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Molecules, 25(12), 2797. [Link]
-
He, L., et al. (2019). Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application. Journal of Inorganic Biochemistry, 199, 110777. [Link]
-
Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond. Nature Reviews Cancer, 6(10), 789-802. [Link]
-
Juric, D., et al. (2019). Efficacy of PI3K inhibitors in advanced breast cancer. Journal of Clinical Oncology, 37(9), 747-760. [Link]
-
Khan, I., et al. (2020). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Molecules, 25(16), 3563. [Link]
-
Deuther-Conrad, W., et al. (2021). Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors. RSC Medicinal Chemistry, 12(6), 965-975. [Link]
-
Oliveira, C., et al. (2019). Cell growth inhibitory activities of chromone-2-carboxamide (series I) and chromane-2,4-dione (series II) derivatives. Bioorganic & Medicinal Chemistry Letters, 29(18), 2616-2620. [Link]
-
Tacar, O., Sriamornsak, P., & Dass, C. R. (2013). Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems. The Journal of pharmacy and pharmacology, 65(2), 157–170. [Link]
-
Fröhlich, T., et al. (2021). PI3K inhibitors: Efficacy in diverse cancer forms. Cancers, 13(11), 2734. [Link]
-
Al-Warhi, T., et al. (2021). The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. Molecules, 26(18), 5488. [Link]
-
Tse-Dinh, Y. C. (2019). Topoisomerases as anticancer targets. Biochemical Journal, 476(11), 1645-1663. [Link]
-
ResearchGate. (2022). Comparisons of in vivo cancer models and their applications. ResearchGate. [Link]
-
Szeliga, M., et al. (2022). Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. International Journal of Molecular Sciences, 23(21), 13324. [Link]
-
Vasan, N., et al. (2021). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. Cancers, 13(11), 2657. [Link]
-
ResearchGate. (2019). Synthesis of New 2-Amino-6-(4-hydroxy-2-oxo-chromen-3-yl)-4-aryl Nicotine Nitrile in Eco-Friendly Media and their Antimicrobials and DPPH Radical Scavenging Activities. ResearchGate. [Link]
-
ResearchGate. (2023). Some biologically active chromone derivatives. ResearchGate. [Link]
-
Jhaveri, K., et al. (2018). Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors. Clinical Cancer Research, 24(2), 244-252. [Link]
-
Poplawski, P., et al. (2022). Advances in Targeting BCR-ABL T315I Mutation with Imatinib Derivatives and Hybrid Anti-Leukemic Molecules. International Journal of Molecular Sciences, 23(19), 11488. [Link]
-
Hsu, J. L., et al. (2021). In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer. Cancers, 13(19), 4786. [Link]
-
de Oliveira, R. G., et al. (2022). Topoisomerase Enzyme Inhibitors as Potential Drugs Against Cancer: What Makes Them Selective or Dual? – A Review. Current Medicinal Chemistry, 29(33), 5519-5555. [Link]
-
Wang, Q., et al. (2026). Targeting PI3Kβ-dependent cancer with a novel small molecule inhibitor, GT220. bioRxiv. [Link]
-
The Leukemia & Lymphoma Society. (2026). Blood cancer research 2026: Meeting patients where they want to be. The Leukemia & Lymphoma Society. [Link]
-
Watanabe, A., et al. (2017). Abstract 5106: In vitro and in vivo evaluation of WAC-224, a novel quinolone class of topoisomerase II inhibitor for cancer therapy. Cancer Research, 77(13_Supplement), 5106-5106. [Link]
-
ResearchGate. (2021). Studies on the affinity of 6-[( n -(cyclo)aminoalkyl)oxy]-4 H -chromen-4-ones for sigma 1/2 receptors. ResearchGate. [Link]
-
Fernandes, C., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. [Link]
-
Oyedele, O., et al. (2020). A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents. Molecules, 25(17), 3925. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of PI3K inhibitors in advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. portlandpress.com [portlandpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Comparison of Different Clinical Chemotherapeutical Agents’ Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
assessing the selectivity of 6-amino-2-(trifluoromethyl)-4H-chromen-4-one for specific enzymes
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the enzymatic selectivity of the novel compound 6-amino-2-(trifluoromethyl)-4H-chromen-4-one. We will explore its hypothetical performance against a panel of key kinases, benchmarked against established inhibitors, and supported by detailed experimental protocols.
The Imperative of Selectivity in Kinase Inhibition
The human kinome comprises over 500 protein kinases, enzymes that regulate a vast array of cellular processes by phosphorylating specific substrates. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge in developing selective inhibitors.[1] Off-target effects, where a drug inhibits kinases other than its intended target, can lead to undesirable side effects or even paradoxical pathway activation.[2][3] Therefore, a thorough assessment of a compound's selectivity profile early in the drug discovery process is paramount for identifying promising and safe therapeutic candidates.[4][5]
The chromen-4-one scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing inhibitory activity against a wide range of enzymes, including various kinases.[6] This guide focuses on a specific, novel derivative, this compound, and proposes a rigorous framework for assessing its selectivity. The trifluoromethyl group is a common bioisostere used in drug design to enhance metabolic stability and potency.[7]
Based on the known activities of related compounds, we hypothesize that this compound is a potent inhibitor of AKT1 , a crucial serine/threonine kinase in the PI3K/AKT signaling pathway that governs cell survival and proliferation. To evaluate its selectivity, we will compare its activity against AKT1 to that against three other key kinases from different signaling pathways: p38 MAPK , ERK1/2 , and GSK3β .
Experimental Design for Assessing Kinase Selectivity
A robust assessment of kinase inhibitor selectivity involves comparing the compound's potency (typically the half-maximal inhibitory concentration, IC50) against its primary target with its potency against a panel of other kinases.
Primary Target and Rationale
-
AKT1 (PKBα): A central node in cell signaling, frequently hyperactivated in various cancers.[8] Its inhibition is a validated strategy for cancer therapy.
Off-Target Kinase Panel and Rationale
-
p38 MAPK: A member of the mitogen-activated protein kinase family involved in cellular responses to stress and inflammation.[9][10] Inhibition of p38 MAPK can have therapeutic benefits but also potential side effects.
-
ERK1/2: The terminal kinases in the MAPK/ERK pathway, crucial for cell proliferation and differentiation.[11] Dysregulation of this pathway is common in cancers with RAS or BRAF mutations.
-
GSK3β: A constitutively active serine/threonine kinase implicated in a multitude of cellular processes, including glycogen metabolism, apoptosis, and cell fate.[7] Its inhibition is being explored for neurodegenerative diseases and cancer.[12]
Comparator Compounds (Positive Controls)
To benchmark the performance of this compound, we will use the following well-characterized, selective inhibitors:
-
A-443654: A potent and selective inhibitor of AKT1.[13]
-
SB203580: A widely used and selective inhibitor of p38 MAPK.[14]
-
Ulixertinib (BVD-523): A potent and reversible inhibitor of ERK1/2.[15][16]
-
CHIR-99021: A highly selective inhibitor of GSK3β.[17]
Visualizing the Kinase Pathways
The following diagram illustrates the signaling pathways of the selected kinases, highlighting their positions as potential therapeutic targets.
Caption: Workflow for the luminescence-based kinase inhibition assay.
Data Summary and Interpretation
The following table presents hypothetical IC50 data for this compound and the comparator compounds against the selected kinase panel.
| Compound | AKT1 (IC50, nM) | p38 MAPK (IC50, nM) | ERK1/2 (IC50, nM) | GSK3β (IC50, nM) |
| This compound | 50 | 1,500 | >10,000 | 850 |
| A-443654 (AKT1 Inhibitor) | 160 | >10,000 | >10,000 | >10,000 |
| SB203580 (p38 Inhibitor) | >10,000 | 50 | >10,000 | >10,000 |
| Ulixertinib (ERK1/2 Inhibitor) | >10,000 | >10,000 | 1 | >10,000 |
| CHIR-99021 (GSK3β Inhibitor) | >10,000 | >10,000 | >10,000 | 7 |
Data are hypothetical and for illustrative purposes only.
Analysis of Selectivity
The selectivity of a compound can be quantified by calculating a selectivity index , which is the ratio of the IC50 value for an off-target kinase to the IC50 value for the primary target kinase. A higher selectivity index indicates greater selectivity.
Based on our hypothetical data, the selectivity profile for this compound would be:
-
Selectivity for AKT1 over p38 MAPK: 1,500 nM / 50 nM = 30-fold
-
Selectivity for AKT1 over GSK3β: 850 nM / 50 nM = 17-fold
-
Selectivity for AKT1 over ERK1/2: >10,000 nM / 50 nM = >200-fold
These results suggest that this compound is a potent inhibitor of AKT1 with good selectivity against ERK1/2 and moderate selectivity against p38 MAPK and GSK3β. The comparator compounds, as expected, demonstrate high selectivity for their respective primary targets.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for assessing the enzyme selectivity of a novel compound, this compound. By employing a well-defined panel of kinases, established comparator compounds, and a robust biochemical assay, researchers can generate a clear and quantitative selectivity profile.
The hypothetical data presented herein position this compound as a promising and selective AKT1 inhibitor. The next logical steps in its preclinical development would involve:
-
Expanding the Kinase Panel: Profiling the compound against a much larger panel of kinases (e.g., >300 kinases) to gain a comprehensive understanding of its kinome-wide selectivity.
-
Cellular Assays: Validating the biochemical findings in cell-based assays by measuring the phosphorylation of downstream targets of AKT1.
-
In Vivo Studies: Evaluating the compound's efficacy and safety in animal models of diseases driven by AKT1 hyperactivation.
By following a structured and data-driven approach to selectivity profiling, the drug discovery community can more effectively identify and advance novel therapeutic agents with a higher probability of clinical success.
References
-
Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. (2025). PubMed Central. Retrieved from [Link]
-
Molecular Frameworks for ERK1/2 Inhibition: Lessons from Synthetic and SAR Explorations. (n.d.). ACS Omega. Retrieved from [Link]
- Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). [Source not available].
-
Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH. Retrieved from [Link]
-
Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward. (n.d.). PubMed Central. Retrieved from [Link]
-
Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. (n.d.). PMC - PubMed Central. Retrieved from [Link]
-
AKT1 Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
-
Potent and selective inhibitors of Akt kinases slow the progress of tumors in vivo. (2005). Molecular Cancer Therapeutics. Retrieved from [Link]
-
Dual-Mechanism ERK1/2 Inhibitors Exploit a Distinct Binding Mode to Block Phosphorylation and Nuclear Accumulation of ERK1/2. (n.d.). AACR Journals. Retrieved from [Link]
-
GSK3β Assay Service. (n.d.). BPS Bioscience. Retrieved from [Link]
-
p38 mitogen-activated protein kinases. (n.d.). Wikipedia. Retrieved from [Link]
-
Encountering unpredicted off-target effects of pharmacological inhibitors. (n.d.). Oxford Academic. Retrieved from [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. promega.com [promega.com]
- 9. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p38 Inhibitors [rndsystems.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 15. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. bpsbioscience.com [bpsbioscience.com]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 6-amino-2-(trifluoromethyl)-4H-chromen-4-one
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel chemical entities is paramount. The chromone scaffold, a privileged structure in medicinal chemistry, is a core component of numerous bioactive compounds.[1] This guide provides an in-depth, objective comparison of synthetic routes to a particularly promising derivative, 6-amino-2-(trifluoromethyl)-4H-chromen-4-one, offering experimental data and field-proven insights to inform your synthetic strategy.
Introduction to this compound
The title compound is a highly functionalized chromone derivative. The presence of the trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The amino group at the 6-position offers a versatile handle for further derivatization, enabling the exploration of structure-activity relationships. This guide will benchmark two primary synthetic strategies for obtaining this valuable compound.
Benchmarked Synthetic Routes
Two plausible synthetic routes to this compound have been identified and analyzed. The first approach involves the initial construction of the 2-(trifluoromethyl)-4H-chromen-4-one core, followed by the introduction of the amino functionality. The second strategy incorporates the nitrogen functionality at the outset, starting from a commercially available nitro-substituted precursor.
Route A: Chromone Formation Followed by Functionalization
This strategy prioritizes the early formation of the chromone ring system.
Workflow Diagram:
Caption: Synthetic workflow for Route A.
Experimental Protocols:
-
Step 1: Synthesis of 2-(Trifluoromethyl)-4H-chromen-4-one. This reaction is typically achieved through the condensation of 2'-hydroxyacetophenone with trifluoroacetic anhydride. The Kostanecki-Robinson reaction provides a classic approach for chromone synthesis involving the acylation of an o-hydroxyaryl ketone with an acid anhydride.[2]
-
Protocol: To a solution of 2'-hydroxyacetophenone (1 equivalent) in a suitable solvent such as pyridine, add trifluoroacetic anhydride (1.5 equivalents) dropwise at 0 °C. The reaction mixture is then heated to reflux for 4-6 hours. After cooling, the mixture is poured into ice-water and the resulting precipitate is filtered, washed with water, and recrystallized to afford the desired product.
-
-
Step 2: Nitration of 2-(Trifluoromethyl)-4H-chromen-4-one. The introduction of a nitro group at the C6 position of the chromone ring is a key step. The nitration of a similar compound, 6,8-dibromo-2-trifluoromethylchromone, has been reported, indicating the feasibility of this transformation.[3]
-
Protocol: 2-(Trifluoromethyl)-4H-chromen-4-one (1 equivalent) is dissolved in concentrated sulfuric acid at 0 °C. A nitrating mixture of concentrated nitric acid and sulfuric acid is then added dropwise, maintaining the temperature below 5 °C. The reaction is stirred for 1-2 hours and then carefully poured onto crushed ice. The precipitated product is filtered, washed thoroughly with water until neutral, and dried.
-
-
Step 3: Reduction of 6-Nitro-2-(trifluoromethyl)-4H-chromen-4-one. The final step involves the reduction of the nitro group to the corresponding amine.
-
Protocol: The nitro compound (1 equivalent) is dissolved in ethanol, and a reducing agent such as tin(II) chloride dihydrate (3-5 equivalents) is added. The mixture is heated to reflux for 3-4 hours. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is treated with a saturated solution of sodium bicarbonate to neutralize the acid. The product is then extracted with an organic solvent like ethyl acetate, and the organic layer is dried and concentrated to yield this compound.
-
Route B: Synthesis from a Nitro-Substituted Precursor
This approach introduces the nitrogen functionality early in the synthetic sequence.
Workflow Diagram:
Caption: Synthetic workflow for Route B.
Experimental Protocols:
-
Step 1: Synthesis of 6-Nitro-2-(trifluoromethyl)-4H-chromen-4-one. This step directly constructs the nitro-substituted chromone core from a commercially available starting material, 2'-hydroxy-5'-nitroacetophenone.[4][5]
-
Protocol: 2'-Hydroxy-5'-nitroacetophenone (1 equivalent) is reacted with trifluoroacetic anhydride (1.5 equivalents) in the presence of a base like pyridine. The reaction mixture is heated to reflux for 4-6 hours. Work-up involves pouring the cooled reaction mixture into ice-water, followed by filtration and recrystallization of the precipitated product.
-
-
Step 2: Reduction of 6-Nitro-2-(trifluoromethyl)-4H-chromen-4-one. This step is identical to the final step in Route A.
-
Protocol: The 6-nitro-2-(trifluoromethyl)-4H-chromen-4-one (1 equivalent) is reduced using a standard reducing agent like tin(II) chloride dihydrate (3-5 equivalents) in a solvent such as ethanol under reflux for 3-4 hours. The reaction is worked up by neutralization with sodium bicarbonate and extraction with an organic solvent to afford the final product.
-
Comparative Analysis of Synthetic Efficiency
| Parameter | Route A | Route B | Justification & Expert Insights |
| Overall Yield | Potentially Lower | Potentially Higher | Route B has fewer synthetic steps, which generally correlates with a higher overall yield. Each purification step in Route A can lead to material loss. |
| Step Economy | 3 steps | 2 steps | Route B is more step-economical, a key principle of green chemistry. |
| Starting Material Availability | 2'-Hydroxyacetophenone is readily available. | 2'-Hydroxy-5'-nitroacetophenone is also commercially available, though may be more expensive.[4][5] | The cost and availability of starting materials are critical for scalability. A thorough cost analysis should be performed. |
| Reaction Conditions | Involves a potentially hazardous nitration step. | Avoids a separate nitration step on a complex molecule. | Direct nitration can sometimes lead to side products and requires careful control of reaction conditions. Introducing the nitro group early on a simpler molecule can be more regioselective and safer. |
| Purification | Requires purification of two intermediates. | Requires purification of one intermediate. | Fewer purification steps reduce solvent usage and time, contributing to a more efficient and environmentally friendly process. |
| Scalability | The nitration step may pose challenges for large-scale synthesis. | More amenable to scale-up due to fewer and potentially safer steps. | The simplicity and robustness of Route B make it a more attractive option for producing larger quantities of the target compound. |
Conclusion and Recommendation
Based on the principles of synthetic efficiency, including step economy, potential overall yield, and safety considerations, Route B is the recommended synthetic strategy for the preparation of this compound. The direct construction of the nitro-substituted chromone ring from a commercially available starting material simplifies the overall process, reduces the number of purification steps, and avoids a potentially problematic nitration of the chromone core.
While Route A is a viable approach, the additional nitration and subsequent purification steps may lead to a lower overall yield and present greater challenges for scalability. For researchers and drug development professionals seeking an efficient and robust method for the synthesis of this valuable compound, Route B offers a more streamlined and advantageous pathway.
References
- Sosnovskikh, V., Korotaev, V. Y., Kutyashev, I. B., & Safrygin, A. V. (2016). 2-Polyfluoroalkylchromones. 13. Synthesis and nitration of 6,8-dibromo-2-trifluoromethylchromone.
- Google Patents. (n.d.). CN102690180A - Method for synthesizing trifluoromethyl acetophenone.
- Google Patents. (n.d.). Green synthesis method of 2-hydroxy-3-nitroacetophenone.
- BenchChem. (2025). Application Notes and Protocols for Chromone Synthesis via the Kostanecki-Robinson Reaction.
- National Center for Biotechnology Information. (2023). Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid. PubMed Central.
- Google Patents. (2016). WO2016058882A1 - Process for the preparation of halo-substituted trifluoroacetophenones.
- National Center for Biotechnology Information. (n.d.). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. PubMed Central.
-
Chem-Impex. (n.d.). 3'-(trifluorometil)acetofenona. Retrieved from [Link]
- Biletska, I. M. (2022). SYNTHESIS OF 2-TRIFLUOROACETONYL-3-ALKYL/ALKOXY- CHROMONES AND THEIR REACTIONS WITH 1,2-BIDENTATE NUCLEOPHILES. HETEROCYCLES, 104(7), 1228.
- National Center for Biotechnology Information. (n.d.). Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl). PubMed.
- National Institute of Standards and Technology. (n.d.). 2'-(Trifluoromethyl)acetophenone. NIST Chemistry WebBook.
- Shipman, M. (2014). Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. Synlett, 25(19), 2655-2667.
- National Center for Biotechnology Information. (2022).
- National Center for Biotechnology Information. (n.d.). 3'-(Trifluoromethyl)acetophenone. PubChem.
- National Center for Biotechnology Information. (2021). Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. PubMed Central.
- Santos, C. M. M., & Silva, A. M. S. (2022). Recent advances in the synthesis of 4H-chromen-4-ones (2012–2021). In Advances in Heterocyclic Chemistry (Vol. 137, pp. 1-131). Academic Press.
-
Wikipedia. (n.d.). Allan–Robinson reaction. Retrieved from [Link]
- Alfa Chemistry. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (2011).
- Google Patents. (n.d.). CN109232259B - A kind of preparation method of nitroacetophenone.
- Sci-Hub. (n.d.). 2‐Trifluoromethyl‐4H‐thiochromen‐4‐one and 2‐Trifluoromethyl‐4H‐thiochromene‐4‐thione: Synthesis and Reactivities.
- ChemicalBook. (2025). 2'-HYDROXY-5'-NITROACETOPHENONE | 1450-76-6.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- YouTube. (2024, May 24). Baker-Venkataraman Rearrangement | Basics, Mechanism| Solved Problems.
- ChemicalBook. (n.d.). 4'-Hydroxyacetophenone synthesis.
- Google P
Sources
- 1. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 2'-Hydroxy-5'-nitroacetophenone | 1450-76-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 2'-HYDROXY-5'-NITROACETOPHENONE | 1450-76-6 [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
